molecular formula C18H19NOS B1221583 Tolindate CAS No. 27877-51-6

Tolindate

Cat. No.: B1221583
CAS No.: 27877-51-6
M. Wt: 297.4 g/mol
InChI Key: ANJNOJFLVNXCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolindate is a member of indanes.

Properties

CAS No.

27877-51-6

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate

InChI

InChI=1S/C18H19NOS/c1-13-5-3-8-16(11-13)19(2)18(21)20-17-10-9-14-6-4-7-15(14)12-17/h3,5,8-12H,4,6-7H2,1-2H3

InChI Key

ANJNOJFLVNXCHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=C(CCC3)C=C2

Other CAS No.

27877-51-6

Origin of Product

United States

Foundational & Exploratory

Tolindate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Antifungal Mechanism of a Thiocarbamate-class Compound.

Executive Summary

Tolindate is a synthetic thiocarbamate recognized for its antifungal properties. Structurally related to the more widely known Tolnaftate, this compound is classified as a squalene epoxidase inhibitor. This mode of action disrupts the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of the chemical structure, known and predicted properties, and biological mechanism of this compound. Due to the limited availability of specific experimental data for this compound in public literature, comparative data for the analogous compound Tolnaftate is provided where applicable to offer a fuller toxicological and physicochemical profile. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Structure

This compound is chemically designated as O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate.[1] Its core structure consists of a carbamothioate group linking an indane moiety and a substituted aniline ring.

IdentifierValue
IUPAC Name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate
CAS Number 27877-51-6[1]
Molecular Formula C₁₈H₁₉NOS[1]
Molecular Weight 297.42 g/mol [1]
Canonical SMILES CC1=CC=CC(=C1)N(C)C(=S)OC2=CC=C3C(=C2)CCC3[1]
InChI Key ANJNOJFLVNXCHT-UHFFFAOYSA-N[1]

Physicochemical Properties

Specific experimental data on the physicochemical properties of this compound, such as solubility, pKa, and logP, are not extensively available in the published literature. However, some fundamental properties are known. For a comparative perspective, the properties of the closely related thiocarbamate antifungal, Tolnaftate, are also presented.

PropertyThis compoundTolnaftate (for comparison)
Physical State Solid (predicted)White to Off-White Solid[]
Melting Point 94-95 °C[1]110-112 °C[][3]
Water Solubility Data not availableInsoluble (<1 mg/mL)[1][]
LogP (Octanol-Water Partition Coefficient) Data not available5.34 (Calculated)[4]
pKa Data not availableData not available
Density Data not available1.223 g/cm³[]

Pharmacology and Mechanism of Action

Pharmacodynamics

This compound functions as an antifungal agent by inhibiting the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of squalene epoxidase leads to two primary antifungal effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and ultimately cell lysis.

  • Accumulation of Squalene: The blockage of the pathway causes a buildup of the substrate, squalene, within the fungal cell. High concentrations of squalene are toxic and are believed to contribute to the antifungal effect.

This mechanism is highly specific to fungi as the primary sterol in mammalian cell membranes is cholesterol, and while squalene epoxidase is present in the cholesterol synthesis pathway, the fungal enzyme is significantly more sensitive to inhibition by thiocarbamates.

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene SqualeneEpoxidase->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... This compound This compound Inhibition This compound->Inhibition Inhibition->SqualeneEpoxidase

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound.

Pharmacological Data

Experimental Protocols

The following sections describe standardized experimental methodologies that would be employed to characterize the antifungal activity and mechanism of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and other standard laboratory equipment

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Drug Dilution: Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a spore suspension in sterile saline. Adjust the suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, effectively halving the drug concentration and achieving the final test concentrations.

  • Controls: Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed visually or by reading the optical density at a specific wavelength.

Protocol: Squalene Epoxidase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound against squalene epoxidase.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against fungal squalene epoxidase.

Materials:

  • Recombinant fungal squalene epoxidase

  • Substrate: Squalene

  • Cofactors: NADPH, FAD

  • Reaction buffer (e.g., Potassium phosphate buffer, pH 7.4)

  • This compound dissolved in DMSO

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, FAD, NADPH, and the squalene epoxidase enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (prepared by serial dilution in DMSO) to the wells. Include a control with DMSO only.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding squalene to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

MIC_Workflow start Start: Prepare Fungal Culture prep_inoculum Prepare & Standardize Fungal Inoculum start->prep_inoculum prep_drug Prepare this compound Stock & Serial Dilutions in Plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 35°C (48-96 hours) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC Endpoint (Lowest concentration with no visible growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Proposed Synthesis Route

A plausible synthetic route for this compound can be conceptualized based on its thiocarbamate structure. The synthesis would likely involve the reaction of a suitably activated N-methyl-N-(3-methylphenyl)amine derivative with 5-indanol. A common method for forming thiocarbamates is via the reaction of an isothiocyanate with an alcohol or, as in this case, the reaction of a thiocarbamoyl chloride with an alcohol in the presence of a base.

A potential two-step synthesis:

  • Formation of the Thiocarbamoyl Chloride: N-methyl-m-toluidine is reacted with thiophosgene (CSCl₂) in the presence of a non-nucleophilic base to form N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride.

  • Esterification: The resulting thiocarbamoyl chloride is then reacted with 2,3-dihydro-1H-inden-5-ol (5-indanol) in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, this compound.

Conclusion

This compound is a thiocarbamate antifungal agent that targets the fungal-specific enzyme squalene epoxidase. Its mechanism of action, involving the disruption of ergosterol biosynthesis, makes it a compound of interest for further antifungal research and development. While specific experimental data for this compound is limited, its structural and functional similarity to Tolnaftate provides a strong basis for predicting its physicochemical and pharmacological properties. The standardized protocols outlined in this guide provide a clear framework for the systematic evaluation of this compound's efficacy and inhibitory potential. Further research is warranted to fully characterize its antifungal spectrum, potency, and potential for therapeutic application.

References

Navigating the Fungal Cell Wall: A Technical Guide to the Antifungal Mechanism of Tolnaftate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of the antifungal agent Tolnaftate. Initial research indicates a potential ambiguity in the query between "Tolindate" and the more extensively studied "Tolnaftate." While both are recognized for their antifungal properties, the available scientific literature overwhelmingly details the mechanism of Tolnaftate. Information regarding this compound's specific antifungal pathway is sparse, with current data suggesting it may act as a potent pregnenolone X receptor (PXR) agonist, a mechanism distinct from traditional antifungal targets. This document will therefore focus on the well-documented action of Tolnaftate, a synthetic thiocarbamate, while acknowledging the limited data on this compound.

Tolnaftate exerts its antifungal effect through the specific, non-competitive inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition leads to two primary downstream consequences: the accumulation of intracellular squalene to toxic levels and the depletion of ergosterol, an essential component of the fungal cell membrane. The resulting disruption of membrane integrity and function ultimately leads to fungal cell death. This guide will detail the molecular interactions, present key quantitative data from in vitro studies, and provide comprehensive experimental protocols for assays central to understanding this mechanism.

Introduction: The this compound and Tolnaftate Clarification

A review of the scientific literature reveals that "Tolnaftate" is the widely recognized and studied antifungal compound within the thiocarbamate class. "this compound" is also a recognized chemical entity with demonstrated antifungal activity, however, its mechanism of action is not well-elucidated in the public domain. One study identifies this compound as a potent agonist of the pregnenolone X receptor (PXR), though the direct cascade to its antifungal effect is not detailed.

Given the extensive body of research available for Tolnaftate and its established role as a squalene epoxidase inhibitor, this guide will proceed with a detailed analysis of Tolnaftate's mechanism of action. It is plausible that the initial query for "this compound" may have been a lapsus linguae for "Tolnaftate," a common occurrence in complex scientific nomenclature.

The Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary antifungal activity of Tolnaftate is centered on its ability to inhibit the enzyme squalene epoxidase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a pivotal step in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[3] By blocking this step, Tolnaftate initiates a cascade of events that are detrimental to the fungal cell.

The consequences of squalene epoxidase inhibition are twofold:

  • Squalene Accumulation: The blockage of the metabolic pathway leads to a buildup of the substrate, squalene, within the fungal cell. High concentrations of squalene are toxic and contribute to disruptions in cellular function and membrane integrity.

  • Ergosterol Depletion: The absence of 2,3-oxidosqualene halts the downstream production of ergosterol. Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane. Its depletion compromises these functions, leading to increased permeability and, ultimately, cell lysis.[3]

Tolnaftate's inhibition of squalene epoxidase is both reversible and non-competitive, indicating that it does not bind to the same active site as the squalene substrate.[4]

Signaling Pathway: Ergosterol Biosynthesis and the Point of Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by Tolnaftate.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol SqualeneEpoxidase->Oxidosqualene Tolnaftate Tolnaftate Tolnaftate->SqualeneEpoxidase Inhibition

Caption: Ergosterol biosynthesis pathway highlighting Tolnaftate's inhibition of squalene epoxidase.

Quantitative Data Summary

The in vitro efficacy of Tolnaftate has been quantified through various assays, primarily focusing on its minimum inhibitory concentration (MIC) against different fungal species and its impact on ergosterol biosynthesis.

Minimum Inhibitory Concentrations (MIC) of Tolnaftate

The following table summarizes the MIC values of Tolnaftate against a range of dermatophytes.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum0.0156 - 10.3750.50[5]
Trichophyton mentagrophytes0.0156 - 1--[5]
Trichophyton tonsurans0.0156 - 1--[5]
Terbinafine-resistant T. indotineae--16[1]

Note: MIC50 and MIC90 values were not available for all species in the cited literature.

Inhibition of Ergosterol Biosynthesis

The inhibitory effect of Tolnaftate on ergosterol biosynthesis has been quantified in different fungal species.

Fungal SpeciesTolnaftate Concentration (mg/mL)Level of InhibitionReference
Trichophyton mentagrophytes0.1Complete Inhibition[4]
Candida albicans & C. parapsilosis100Incomplete Inhibition[4]
Leishmania (L.) amazonensisEC505.6-fold reduction in ergosterol[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of Tolnaftate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[7]

Objective: To determine the lowest concentration of Tolnaftate that inhibits the visible growth of a fungal isolate.

Workflow Diagram:

MIC_Workflow Start Start PrepInoculum Prepare Fungal Inoculum (7-10 day old culture on PDA) Start->PrepInoculum AdjustInoculum Adjust Inoculum to 0.5 McFarland Standard PrepInoculum->AdjustInoculum AddInoculum Add Fungal Inoculum to each well AdjustInoculum->AddInoculum PrepDrug Prepare Serial Dilutions of Tolnaftate in DMSO DispenseDrug Dispense Drug Dilutions into 96-well plate PrepDrug->DispenseDrug DispenseDrug->AddInoculum Incubate Incubate at 28°C for 7 days AddInoculum->Incubate ReadMIC Read MIC Visually (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Fungal isolate

  • Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • RPMI-1640 medium

  • Tolnaftate

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on PDA at 28°C for 7 to 10 days.[5]

    • Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer.

    • Dilute this adjusted inoculum 1:50 in RPMI-1640 medium to achieve the final desired inoculum density.[8]

  • Drug Dilution:

    • Prepare a stock solution of Tolnaftate in DMSO.

    • Perform serial twofold dilutions of the Tolnaftate stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 28°C for 7 days.[9]

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of Tolnaftate at which there is no visible growth.[9]

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal biomass.[10][11]

Objective: To measure the amount of ergosterol in fungal cells treated with Tolnaftate to demonstrate inhibition of its synthesis.

Workflow Diagram:

Ergosterol_HPLC_Workflow Start Start HarvestMycelia Harvest and Dry Fungal Mycelia Start->HarvestMycelia Saponification Saponify with Alcoholic KOH at 80°C HarvestMycelia->Saponification Extraction Extract Sterols with n-Hexane Saponification->Extraction Evaporation Evaporate Hexane under Nitrogen Extraction->Evaporation Resuspend Resuspend in Mobile Phase (Methanol/Acetonitrile) Evaporation->Resuspend HPLC Inject into HPLC System with UV Detection (280 nm) Resuspend->HPLC Quantify Quantify Ergosterol against Standard Curve HPLC->Quantify End End Quantify->End Squalene_GC_Workflow Start Start HarvestMycelia Harvest and Lyse Fungal Mycelia Start->HarvestMycelia AddStandard Add Internal Standard (e.g., Squalane) HarvestMycelia->AddStandard Extraction Extract Lipids with Hexane AddStandard->Extraction GC Inject Extract into GC System with FID Extraction->GC Quantify Quantify Squalene against Standard Curve GC->Quantify End End Quantify->End

References

Tolindate (CAS No. 27877-51-6): A Technical Whitepaper on a Dual-Action Pharmacological Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolindate (CAS No. 27877-51-6) is a synthetic thiocarbamate with a dual mechanism of action, exhibiting properties as both a potent agonist of the Pregnane X Receptor (PXR) and as an antifungal agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its pharmacological activities, underlying mechanisms, and relevant experimental data. The information is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, chemically known as O-2-naphthyl N-methyl-N-(3-tolyl)thiocarbamate, is a small molecule with a molecular formula of C18H19NOS and a molecular weight of 297.42 g/mol . While structurally related to the over-the-counter antifungal agent tolnaftate, this compound has garnered distinct interest within the scientific community for its potent activation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic and endobiotic metabolism. This dual activity suggests potential applications in both infectious disease and metabolic regulation, making it a compound of significant research interest.

Pharmacological Profile

Pregnane X Receptor (PXR) Agonism

This compound has been identified as a potent agonist of the human Pregnane X Receptor (PXR), with a reported EC50 value of 8.3 μM. PXR is a nuclear receptor primarily expressed in the liver and intestines and plays a crucial role in the transcriptional regulation of genes involved in drug metabolism and transport.

Mechanism of Action:

Upon binding to PXR in the cytoplasm, this compound induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer subsequently binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the upregulation of their transcription.

Downstream Effects:

The primary downstream effect of this compound-mediated PXR activation is the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs. Studies have shown that this compound can induce CYP3A4 mRNA expression in human-derived liver cells, such as HepG2 cells. This induction can have significant implications for drug-drug interactions, potentially accelerating the clearance of co-administered therapeutic agents.

Antifungal Activity

This compound also exhibits antifungal properties, a characteristic it shares with the structurally similar compound, tolnaftate.

Mechanism of Action:

The antifungal mechanism of thiocarbamates like this compound is attributed to the inhibition of squalene epoxidase. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic squalene and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and cell death.

Quantitative Pharmacological Data

To date, publicly available quantitative data for this compound is limited. The following table summarizes the key reported values.

ParameterValueCell Line/SystemReference
PXR Activation (EC50) 8.3 μMNot Specified[1]
CYP3A4 Induction Induces mRNA expressionhPXR HepG2 cells[1]

Further research is required to establish a more comprehensive quantitative profile for this compound, including its binding affinity for PXR, detailed dose-response curves for CYP3A4 induction, and minimum inhibitory concentrations (MICs) against a range of fungal species.

Experimental Protocols

Detailed experimental protocols that have specifically utilized this compound are not widely available in the public domain. However, based on its known activities, the following sections outline generalized methodologies for assessing its PXR agonism and antifungal effects.

PXR Activation Assay (Luciferase Reporter Assay)

This assay is a common method to screen for and characterize PXR agonists.

Objective: To determine the ability of this compound to activate the human Pregnane X Receptor.

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • Expression vector for human PXR

  • Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)

  • Transfection reagent

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Rifampicin)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Maintain HepG2 cells in appropriate growth medium and conditions.

  • Transfection: Co-transfect the HepG2 cells with the PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24 hours) to allow for PXR activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye). Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.

CYP3A4 mRNA Induction Assay (Quantitative RT-PCR)

This assay measures the change in gene expression of a key PXR target gene.

Objective: To quantify the induction of CYP3A4 mRNA in response to this compound treatment.

Materials:

  • Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2)

  • This compound

  • Positive control (e.g., Rifampicin)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers and probes for human CYP3A4 and a housekeeping gene (e.g., GAPDH)

  • Quantitative PCR (qPCR) instrument and reagents

Methodology:

  • Cell Culture and Treatment: Culture the cells and treat with different concentrations of this compound and a positive control for a specified duration (e.g., 48-72 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform qPCR using primers and probes specific for CYP3A4 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Determine the fold induction compared to the vehicle-treated control.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • Standardized fungal inoculum

  • Broth medium (e.g., RPMI-1640)

  • This compound

  • 96-well microtiter plates

  • Incubator

Methodology:

  • Preparation of Antifungal Agent: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: Visually or spectrophotometrically determine the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.

Visualizations

Signaling Pathway of this compound-Mediated PXR Activation

PXR_Activation_Pathway This compound This compound PXR_cyto PXR (Cytoplasm) This compound->PXR_cyto Binds Tolindate_PXR This compound-PXR Complex PXR_nucleus PXR (Nucleus) Tolindate_PXR->PXR_nucleus Translocation Heterodimer PXR-RXR Heterodimer PXR_nucleus->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PXRE PXR Response Element (PXRE) on DNA Heterodimer->PXRE Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4) PXRE->Target_Genes Initiates PXR_Luciferase_Workflow A Seed HepG2 Cells B Co-transfect with PXR & Luciferase Plasmids A->B C Treat with this compound (Varying Concentrations) B->C D Incubate (24h) C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis (EC50) F->G Tolindate_Dual_Action This compound This compound PXR_Agonism PXR Agonism This compound->PXR_Agonism Antifungal Antifungal Activity This compound->Antifungal CYP3A4 CYP3A4 Induction PXR_Agonism->CYP3A4 Squalene_Epoxidase Squalene Epoxidase Inhibition Antifungal->Squalene_Epoxidase DDI Potential Drug-Drug Interactions CYP3A4->DDI Ergosterol Ergosterol Depletion Squalene_Epoxidase->Ergosterol

References

In-Depth Technical Guide: Tolindate (C18H19NOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolindate, with the molecular formula C18H19NOS, is a novel small molecule identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. In addition to its PXR activity, this compound has been recognized for its antifungal properties, characteristic of the thiocarbamate class of compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential therapeutic application of this compound.

Chemical and Physical Properties

This compound, also known by its systematic name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate, is a thiocarbamate derivative with the following key properties:

PropertyValueReference
Molecular Formula C18H19NOS--INVALID-LINK--
Molecular Weight 297.42 g/mol --INVALID-LINK--
Canonical SMILES CC1=CC=CC(=C1)N(C)C(=S)OC2=CC3=C(C=C2)CCC3--INVALID-LINK--
InChIKey ANJNOJFLVNXCHT-UHFFFAOYSA-N--INVALID-LINK--
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and ethanol

Synthesis

Proposed Synthetic Protocol

This protocol is a general representation and may require optimization.

Reaction:

Materials:

  • 5-indanol

  • N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 5-indanol (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

  • Slowly add a solution of N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mechanism of Action

This compound exhibits a dual mechanism of action, acting as a PXR agonist and possessing antifungal properties.

Pregnane X Receptor (PXR) Agonism

This compound has been identified as a potent agonist of the human Pregnane X Receptor (PXR) with a half-maximal effective concentration (EC50) of 8.3 μM[1]. PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4).

PXR_Activation_Pathway This compound This compound PXR PXR (inactive) This compound->PXR Binds PXR_active PXR (active complex) PXR->PXR_active Conformational Change DNA XREM/PPRE (DNA Response Element) PXR_active->DNA Binds to RXR RXR RXR->PXR_active Heterodimerizes CYP3A4 CYP3A4 Gene DNA->CYP3A4 Promotes Transcription mRNA CYP3A4 mRNA CYP3A4->mRNA Transcription Protein CYP3A4 Protein (Metabolizing Enzyme) mRNA->Protein Translation

Antifungal Activity

As a thiocarbamate, this compound is presumed to exert its antifungal effects through the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Ergosterol_Inhibition_Pathway Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Substrate Epoxysqualene 2,3-Oxidosqualene SqualeneEpoxidase->Epoxysqualene Catalyzes Ergosterol Ergosterol Epoxysqualene->Ergosterol ... (multiple steps) Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component This compound This compound This compound->SqualeneEpoxidase Inhibits

Experimental Protocols

PXR Activation Luciferase Reporter Assay

This protocol is based on the methods described in the Tox21 program for identifying PXR agonists.

Objective: To quantify the ability of this compound to activate the human PXR.

Materials:

  • HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-driven luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stably transfected HepG2 cells into the microplates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted this compound to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Rifampicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

CYP3A4 mRNA Expression Analysis by qPCR

Objective: To confirm PXR activation by measuring the induction of its target gene, CYP3A4.

Materials:

  • HepaRG cells (or other suitable hepatocyte model).

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers and probes for human CYP3A4 and a reference gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Cell Treatment: Treat HepaRG cells with various concentrations of this compound for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers/probes for CYP3A4 and the reference gene.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

Antifungal Susceptibility Testing (Broth Microdilution)

While specific data for this compound is not publicly available, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is provided.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus).

  • Standardized broth medium (e.g., RPMI-1640).

  • This compound stock solution in DMSO.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the broth medium in the microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, assessed visually or spectrophotometrically.

Quantitative Data Summary

ParameterValueAssayCell LineReference
PXR Activation (EC50) 8.3 μMLuciferase Reporter AssayHepG2 (hPXR-Luc)[1]
Antifungal Activity (MIC) Data not publicly availableBroth Microdilution--

Conclusion and Future Directions

This compound is a promising molecule with well-defined activity as a potent PXR agonist. Its identification within the Tox21 library screening highlights the power of high-throughput methods in discovering novel bioactive compounds. The established EC50 for PXR activation provides a solid foundation for further studies into its potential to modulate drug metabolism and its implications for drug-drug interactions.

The antifungal properties of this compound, while recognized, remain less characterized. A significant gap in the current knowledge is the lack of quantitative antifungal activity data (MIC values) against a panel of clinically relevant fungal pathogens. Future research should prioritize the determination of these values and the definitive confirmation of its mechanism of action as a squalene epoxidase inhibitor through enzymatic assays.

Further investigation into the structure-activity relationship of this compound analogs could lead to the development of more potent and selective PXR modulators or novel antifungal agents. Given its dual activity, this compound represents an intriguing chemical scaffold for further exploration in both toxicology and infectious disease research.

References

Tolindate Solubility: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tolindate, a thiocarbamate antifungal agent. Given the limited availability of direct quantitative solubility data for this compound, this document leverages data from the structurally similar compound, Tolnaftate, to provide valuable insights for formulation development and research. The guide also outlines a standard experimental protocol for determining the solubility of poorly soluble compounds like this compound and visualizes its mechanism of action.

Quantitative Solubility Data

SolventThis compound SolubilityTolnaftate Solubility (mg/mL)Temperature (°C)
WaterPractically InsolubleSparingly soluble in aqueous buffersNot Specified
Petroleum EtherPractically InsolubleNot SpecifiedNot Specified
EthanolSlightly SolubleSlightly SolubleNot Specified
MethanolSlightly SolubleNot SpecifiedNot Specified
AcetoneSlightly SolubleNot SpecifiedNot Specified
BenzeneSlightly SolubleNot SpecifiedNot Specified
ChloroformSlightly SolubleNot SpecifiedNot Specified
Ethyl AcetateSlightly SolubleNot SpecifiedNot Specified
Acetic AcidSlightly SolubleNot SpecifiedNot Specified
Dimethylformamide (DMF)Soluble (0.12–0.14 - units unclear)~30Not Specified
Dimethyl Sulfoxide (DMSO)Not Specified~15Not Specified
1:2 DMF:PBS (pH 7.2)Not Specified~0.33Not Specified

Note: The quantitative data presented for Tolnaftate should be considered as an estimate for this compound due to their structural similarities. Researchers are strongly encouraged to determine the precise solubility of this compound experimentally for their specific applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2] This protocol is recommended for obtaining reliable solubility data for this compound.

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

2. Materials:

  • This compound (pure, solid form)

  • Selected solvent(s) of interest

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

3. Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent for the analytical standard curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the range of the analytical standard curve. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

4. Quality Control:

  • Run experiments in triplicate to ensure reproducibility.

  • Visually confirm the presence of excess solid before and after the equilibration period.

  • Prepare a standard curve for the analytical method with a high correlation coefficient (R² > 0.99).

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By blocking squalene epoxidase, this compound prevents the conversion of squalene to 2,3-oxidosqualene, leading to a depletion of ergosterol and an accumulation of toxic squalene within the cell. This disruption of the cell membrane ultimately results in fungal cell death.

Tolindate_Mechanism_of_Action This compound's Inhibition of Fungal Ergosterol Biosynthesis Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane This compound This compound This compound->Squalene_Epoxidase Solubility_Workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate with Shaking (24-48h at constant T) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Settling) Equilibrate->Separate Filter Filter Supernatant (0.22 µm filter) Separate->Filter Analyze Analyze Concentration (HPLC or UV-Vis) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

Tolindate: An Obscure Antifungal Agent of the Thiocarbamate Class

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 6, 2025

Executive Summary

Tolindate is a synthetic topical antifungal agent belonging to the thiocarbamate class of compounds. Despite its classification and presumed mechanism of action as a squalene epoxidase inhibitor, a comprehensive review of publicly available scientific literature and clinical data reveals a significant lack of in-depth information regarding its discovery, developmental history, and clinical application. This technical whitepaper aims to consolidate the limited available data on this compound, primarily derived from its chemical identity and patent literature. Due to the scarcity of dedicated research, a detailed analysis of its clinical efficacy, extensive experimental protocols, and a complete historical narrative cannot be fully constructed.

Introduction

This compound, chemically identified as O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate, is a molecule with antifungal properties. It belongs to the thiocarbamate family, a class of compounds known for their activity against dermatophytes, the fungi responsible for common skin infections. While the related compound, Tolnaftate, is a well-documented and widely used over-the-counter antifungal, this compound remains an obscure entity within the scientific and medical literature. This document serves to present the known information about this compound and highlight the significant gaps in its publicly accessible research and development record.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and patent filings.

PropertyDataReference
Chemical Name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate
Molecular Formula C₁₈H₁₉NOS
Molecular Weight 297.42 g/mol
CAS Registry Number 27877-51-6
Physical Description Not publicly available
Solubility Not publicly available
Melting Point Not publicly available

Table 1: Chemical and Physical Properties of this compound

Discovery and History

The discovery of this compound is attributed to a patent filed in the early 1970s. The United States Patent US3759948, titled "O-indanyl thiobenzoates," is the primary source of information regarding the initial synthesis and claims of antifungal activity for a series of thiocarbamates, including the compound that would be named this compound.

Unfortunately, the full text of this patent is not readily accessible through standard public databases, which severely limits a detailed recounting of its discovery narrative. It is presumed that the research was part of a broader exploration of thiocarbamate derivatives for their potential as antifungal agents, likely spurred by the success of related compounds. The historical development and any subsequent research efforts following this initial patent remain largely undocumented in the public domain.

Mechanism of Action (Presumed)

Based on its structural similarity to other thiocarbamate antifungals like Tolnaftate, this compound is presumed to act as an inhibitor of the enzyme squalene epoxidase. This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Pathway and Squalene Epoxidase Inhibition

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a multi-step process, and squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this enzyme, thiocarbamates disrupt the production of ergosterol, leading to a compromised cell membrane, impaired fungal growth, and eventual cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound (Thiocarbamate) This compound->SE Inhibition G cluster_workflow Hypothetical Experimental Workflow for this compound Evaluation Synthesis Chemical Synthesis (from Patent US3759948) Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Antifungal Assays (MIC determination) Purification->InVitro MoA Mechanism of Action Studies (Squalene Epoxidase Inhibition) Purification->MoA Formulation Topical Formulation Development InVitro->Formulation MoA->Formulation InVivo Preclinical In Vivo Studies (Animal Models) Formulation->InVivo Clinical Clinical Trials (Human Efficacy & Safety) InVivo->Clinical

Methodological & Application

Synthesis of Tolindate: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of Tolindate, a thiocarbamate antifungal agent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the replication and adaptation of this synthesis.

Abstract

This compound, with the chemical name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(m-tolyl)carbamothioate, is a compound of interest for its potential antifungal properties. This protocol outlines a two-step synthetic pathway for the preparation of this compound. The synthesis involves the initial preparation of N-methyl-N-(m-tolyl)carbamothioyl chloride from N-methyl-m-toluidine and thiophosgene, followed by the reaction of the resulting carbamothioyl chloride with 5-indanol. This document provides a detailed experimental procedure, characterization data, and a discussion of the reaction mechanism.

Introduction

This compound belongs to the thiocarbamate class of compounds, which are known for their diverse biological activities. The synthesis of O-aryl N,N-dialkylthiocarbamates is a well-established process in organic chemistry. The protocol detailed herein provides a straightforward and reproducible method for the laboratory-scale synthesis of this compound, enabling further investigation into its pharmacological properties.

Overall Reaction Scheme

The synthesis of this compound can be conceptualized in the following two key steps:

Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride

N-methyl-m-toluidine reacts with thiophosgene to yield the intermediate N-methyl-N-(m-tolyl)carbamothioyl chloride.

Step 2: Synthesis of this compound

N-methyl-N-(m-tolyl)carbamothioyl chloride reacts with 5-indanol in the presence of a base to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Standard air-sensitive techniques should be employed when handling reagents like thiophosgene.

Table 1: List of Materials and Reagents

Reagent/MaterialSupplierGrade
N-methyl-m-toluidineSigma-Aldrich98%
ThiophosgeneSigma-Aldrich97%
5-IndanolAlfa Aesar98%
TriethylamineFisher Scientific99.5%
Dichloromethane (DCM)VWRHPLC Grade
Diethyl etherVWRAnhydrous
HexanesVWRHPLC Grade
Ethyl acetateVWRHPLC Grade
Sodium sulfate (anhydrous)Fisher ScientificACS Grade
Silica gelSorbent Technologies60 Å, 230-400 mesh
Step 1: Synthesis of N-methyl-N-(m-tolyl)carbamothioyl chloride
  • In a fume hood, a solution of N-methyl-m-toluidine (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Thiophosgene (1.1 eq.) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-methyl-N-(m-tolyl)carbamothioyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • To a solution of 5-indanol (1.0 eq.) in anhydrous DCM in a round-bottom flask, triethylamine (1.2 eq.) is added.

  • The solution is cooled to 0 °C.

  • A solution of the crude N-methyl-N-(m-tolyl)carbamothioyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the cooled 5-indanol solution.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

Purification

The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactantsStoichiometrySolventTemperatureTimeExpected Yield
1N-methyl-m-toluidine, Thiophosgene1.0 : 1.1DCM0 °C to RT2.5 h>90% (crude)
25-Indanol, N-methyl-N-(m-tolyl)carbamothioyl chloride, Triethylamine1.0 : 1.1 : 1.2DCM0 °C to RT12-18 h70-85% (after purification)

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.10 (m, Ar-H), 6.90-6.70 (m, Ar-H), 3.45 (s, N-CH₃), 2.90 (t, J=7.5 Hz, Ar-CH₂), 2.35 (s, Ar-CH₃), 2.10 (quint, J=7.5 Hz, Ar-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 187 (C=S), 154, 145, 140, 139, 130, 129, 125, 120, 118 (Ar-C), 38 (N-CH₃), 33, 32 (Ar-CH₂), 26 (Ar-CH₂-CH₂), 21 (Ar-CH₃)
Mass Spectrometry (ESI+) m/z: 298.1 [M+H]⁺
HPLC Purity >98% (Column: C18, Mobile Phase: Acetonitrile:Water gradient, Detection: UV at 254 nm)

Mechanism of Action: Signaling Pathway

This compound, as a thiocarbamate antifungal, is believed to act by inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of toxic squalene, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

Tolindate_Mechanism cluster_FungalCell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Tolindate_ext This compound Tolindate_int This compound Tolindate_int->Squalene Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of squalene epoxidase.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Tolindate_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials: N-methyl-m-toluidine Thiophosgene 5-Indanol Step1 Step 1: Formation of N-methyl-N-(m-tolyl)carbamothioyl chloride Start->Step1 Step2 Step 2: Reaction with 5-Indanol Step1->Step2 Crude Crude this compound Step2->Crude Workup Aqueous Workup Crude->Workup Column Silica Gel Column Chromatography Workup->Column Pure Pure this compound Column->Pure Analysis Characterization: - NMR - MS - HPLC Pure->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this compound for further studies. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual guide to the underlying principles and practical steps involved.

References

Application Notes and Protocols for Tolindate Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tolindate is a thiocarbamate antifungal agent for which standardized and validated methods for susceptibility testing have not been officially published by bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are based on established methods for other antifungal agents, particularly those used against dermatophytes, the likely target for a topical agent like this compound. These methods and any provided data are intended for research and development purposes and must be validated by the end-user for their specific application.

Introduction

This compound is a synthetic antifungal agent belonging to the thiocarbamate class. While its primary application is topical for the treatment of dermatophytosis, understanding its in vitro activity against relevant fungal pathogens is crucial for research, drug development, and monitoring for the emergence of resistance. This document provides detailed protocols for determining the antifungal susceptibility of fungal isolates, particularly dermatophytes, to this compound using standardized methodologies.

The primary methods described are broth microdilution and agar dilution, adapted from CLSI and EUCAST guidelines for filamentous fungi.[1][2] These methods are designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Principle of the Methods

Antifungal susceptibility testing (AFST) assesses the in vitro activity of an antifungal agent against a specific fungal isolate.[1] The core principle involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal agent. Following an appropriate incubation period, the growth in the presence of the drug is compared to a drug-free control to determine the MIC.

  • Broth Microdilution: This method is performed in 96-well microtiter plates and is considered a reference method by both CLSI and EUCAST for many fungi.[1][2][3] It is less labor-intensive than agar-based methods and allows for the testing of multiple isolates and drugs simultaneously.

  • Agar Dilution: This method involves incorporating the antifungal agent directly into an agar medium, which is then spot-inoculated with the fungal isolates. While more laborious, it can be a useful alternative, especially for fungi that do not grow well in broth.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide examples of how to present MIC data for this compound against a panel of dermatophytes.

Note: The data presented in these tables are hypothetical examples for illustrative purposes only and are not based on published results for this compound.

Table 1: Example of this compound MIC Data for Various Dermatophyte Species

Fungal SpeciesIsolate IDThis compound MIC (µg/mL)Comparator Drug MIC (µg/mL)
Trichophyton rubrumTR0010.1250.06 (Terbinafine)
TR0020.250.125 (Terbinafine)
Trichophyton mentagrophytesTM0010.060.03 (Terbinafine)
TM0020.1250.06 (Terbinafine)
Microsporum canisMC0010.50.25 (Itraconazole)
MC00210.5 (Itraconazole)
Epidermophyton floccosumEF0010.250.125 (Terbinafine)

Table 2: Example of Quality Control (QC) Ranges for this compound Susceptibility Testing

QC StrainATCC NumberThis compound MIC Range (µg/mL)
Trichophyton mentagrophytesMYA-44390.03 - 0.25
Trichophyton rubrumMYA-44380.06 - 0.5

Experimental Protocols

The following are detailed protocols for performing broth microdilution and agar dilution antifungal susceptibility testing for this compound against dermatophytes. These are based on the CLSI M38-A2 and EUCAST E.Def 9.1 documents.[3]

Broth Microdilution Method (Adapted from CLSI M38-A2)

4.1.1. Materials

  • This compound analytical grade powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile distilled water

  • Sterile 0.85% saline

  • Potato Dextrose Agar (PDA) or similar sporulation-inducing medium

  • Spectrophotometer or hemocytometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Incubator (28-30°C)

  • Quality control strains (e.g., Trichophyton mentagrophytes ATCC MYA-4439, Trichophyton rubrum ATCC MYA-4438).[4]

4.1.2. Protocol

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1600 µg/mL for a final high of 16 µg/mL).

    • Store the stock solution at -20°C or lower in small aliquots.

  • Preparation of Inoculum:

    • Subculture the fungal isolate onto PDA and incubate at 28-30°C for 7-14 days to encourage sporulation.[5]

    • Harvest conidia by gently scraping the colony surface with a sterile, wetted swab or by adding a small amount of sterile saline to the plate and gently scraping.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium. This can be done using a spectrophotometer (adjusting to a specific optical density that correlates to the target CFU/mL, which must be predetermined) or by counting with a hemocytometer.[3]

  • Preparation of Microdilution Plates:

    • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plates.

    • The final volume in each well should be 100 µL. The concentration of this compound should be twice the final desired concentration at this stage.

    • A typical dilution series might range from 32 µg/mL to 0.03 µg/mL.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This will bring the final drug concentrations to the desired range (e.g., 16 µg/mL to 0.015 µg/mL) and the final inoculum concentration to 0.5-1.5 x 10³ CFU/mL.

    • Seal the plates or place them in a humidified container to prevent evaporation.

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.[6]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the growth control.[6] For some fungistatic drugs, an 80% reduction in growth is used as the endpoint, but this must be validated.

    • Read the plates visually using a reading mirror.

Agar Dilution Method

4.2.1. Materials

  • Same as for broth microdilution, plus:

  • Sabouraud Dextrose Agar (SDA) or other suitable agar medium

  • Sterile petri dishes (100 mm)

  • Inoculum replicator (optional)

4.2.2. Protocol

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten SDA and cool to 45-50°C in a water bath.

    • Prepare appropriate dilutions of the this compound stock solution in a small volume of sterile water or saline.

    • Add the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL). Ensure the volume of the drug solution added is no more than 10% of the total agar volume.

    • Mix thoroughly by inverting the flask and pour 20 mL into each sterile petri dish.

    • Allow the plates to solidify at room temperature.

    • Include a drug-free plate as a growth control.

  • Preparation of Inoculum:

    • Prepare a conidial suspension as described for the broth microdilution method, but adjust the final concentration to approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate 1-10 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is seen on the control plate.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth at the site of inoculation. The growth on the test plates is compared to the growth on the drug-free control plate.

Visualizations

The following diagrams illustrate the experimental workflows for the described antifungal susceptibility testing methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading stock This compound Stock (in DMSO) dilution Serial Dilution of this compound stock->dilution inoculum Fungal Inoculum (Standardized) inoculate Inoculate Plate inoculum->inoculate plate 96-Well Plate plate->inoculate dilution->plate incubate Incubate (28-30°C, 4-7 days) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_incubation Inoculation & Reading stock This compound Stock mix Mix this compound with Agar stock->mix agar Molten Agar agar->mix inoculum Fungal Inoculum (Standardized) spot Spot Inoculate inoculum->spot pour Pour Plates mix->pour pour->spot incubate Incubate (28-30°C, 4-7 days) spot->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

References

Application Notes and Protocols for the Analysis of Tolindate by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolindate is a topical antifungal agent. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control during drug development and manufacturing. This document provides a detailed application note and protocol for the analysis of this compound using high-performance liquid chromatography (HPLC).

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the separation of its potential degradation products, making it suitable for stability studies.

Chromatographic Conditions

A summary of the proposed HPLC parameters is provided in the table below.

ParameterRecommended Setting
Column SunQSil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Photodiode Array (PDA) or UV Detector
Detection Wavelength 257 nm
Column Temperature Ambient
Run Time Approximately 10 minutes
Method Validation Summary (Based on Tolnaftate data)

The following table summarizes the validation parameters from a study on Tolnaftate, which can be used as expected performance benchmarks during the validation of this method for this compound.[1][2]

Validation ParameterResult
Linearity Range 0.276 - 6 µg/mL
Correlation Coefficient (r²) 0.9936
Limit of Detection (LOD) 0.092 µg/mL
Limit of Quantification (LOQ) 0.276 µg/mL
% Recovery 98.28% - 100.71%
Retention Time (approximate) 6.9 min

Experimental Protocols

Preparation of Solutions

a. Mobile Phase Preparation:

  • Measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix well.

c. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.25, 0.5, 1, 2, 4, 6 µg/mL).

d. Sample Preparation (for a cream formulation, as an example):

  • Accurately weigh a portion of the cream equivalent to approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to extract the drug.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis Workflow

This compound Analysis Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Inject Sample/Standard (20 µL) hplc->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection at 257 nm (PDA/UV Detector) separate->detect data Data Acquisition and Processing detect->data quant Quantification of this compound data->quant

Caption: Workflow for the HPLC analysis of this compound.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the mobile phase as a blank.

  • Inject a working standard solution (e.g., 3 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

Stability-Indicating Method Development cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) selectivity Selectivity Optimization acid Acid Hydrolysis selectivity->acid base Base Hydrolysis selectivity->base oxidation Oxidation selectivity->oxidation thermal Thermal Degradation selectivity->thermal photo Photolytic Degradation selectivity->photo robustness Robustness Testing specificity Specificity acid->specificity base->specificity oxidation->specificity thermal->specificity photo->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness

References

Application of Tolindate in Fungal Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolindate, also known as Tolnaftate, is a synthetic thiocarbamate antifungal agent. It serves as a valuable tool in mycological research and preclinical drug development due to its specific mechanism of action. This compound is a reversible and noncompetitive inhibitor of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[3][4] Inhibition of squalene epoxidase by this compound leads to an accumulation of squalene and a depletion of ergosterol, which disrupts the fungal cell membrane, increases its permeability, and ultimately results in cell death.[2][5][6] This targeted action makes this compound a subject of interest in studies focusing on fungal physiology, drug resistance, and the development of novel antifungal therapies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound specifically targets the conversion of squalene to 2,3-oxidosqualene by inhibiting the enzyme squalene epoxidase.[7][8][9] This disruption in the ergosterol biosynthesis pathway is a key fungicidal mechanism.[1] The accumulation of intracellular squalene is also thought to contribute to the antifungal effect.[8]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound Squalene_Epoxidase Squalene Epoxidase (Target Enzyme) This compound->Squalene_Epoxidase Inhibition

This compound's inhibition of squalene epoxidase.

Spectrum of Activity and Quantitative Data

This compound exhibits potent activity primarily against dermatophytes, such as Trichophyton species.[10] Its efficacy against yeast species like Candida albicans is notably lower in whole-cell assays, which has been attributed to a potential permeability barrier of the yeast cell wall.[1][8] However, in cell-free enzymatic assays, this compound effectively inhibits squalene epoxidase from C. albicans.[7][9] Recent studies have also explored its activity against filamentous fungi like Aspergillus species.[1]

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesTest MethodMIC/IC50Reference
Trichophyton indotineaeBroth MicrodilutionGM MIC: 12.925 µg/mL (in terbinafine-resistant isolates)[11]
Trichophyton rubrumSqualene Epoxidase Assay-[8]
Candida albicansErgosterol Biosynthesis Inhibition50% decrease at 500 µM[2]
Candida albicansSqualene Epoxidase Assay (cell-free)IC50: 51.5 nM[8]

GM MIC: Geometric Mean Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Note: MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Dermatophytes

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing of filamentous fungi.[3][12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate (e.g., Trichophyton rubrum) grown on potato dextrose agar (PDA)

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Harvest fungal conidia from a 7-14 day old culture on PDA by flooding the plate with sterile saline-Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium.[13]

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and a well with medium only for a sterility control.

  • Inoculation:

    • Add the fungal inoculum to each well containing the drug dilutions and the growth control well.

  • Incubation:

    • Incubate the plates at 28-35°C for 4-7 days, depending on the growth rate of the fungal species.[7][14]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth (MIC-0) compared to the drug-free control well.[7] For some fungistatic drugs, an 80% reduction in growth (MIC-2) may be considered.[14]

MIC_Workflow start Start: Fungal Culture prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate incubate Incubate at 28-35°C for 4-7 Days inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End: Determine MIC read_mic->end Cell_Free_Assay_Workflow start Start: Fungal Culture harvest Harvest Cells start->harvest lyse Cell Lysis (e.g., Bead Beating) harvest->lyse centrifuge Centrifugation lyse->centrifuge ultracentrifuge Ultracentrifugation to Isolate Microsomes centrifuge->ultracentrifuge assay Enzymatic Assay with Radiolabeled Substrate & this compound ultracentrifuge->assay quantify Quantify Product Formation (TLC/HPLC & Scintillation) assay->quantify end End: Determine IC50 quantify->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tolindate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Tolindate synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yield can be attributed to several factors throughout the synthetic process. A primary cause can be incomplete reaction progression. It is crucial to monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials before proceeding with the workup. Another significant factor is the purity of your reagents and solvents. Water or other impurities in solvents can interfere with the reaction mechanism, leading to lower yields. Additionally, suboptimal reaction conditions, such as incorrect temperature or pressure, can favor the formation of side products over this compound.

Question: I am observing significant amounts of an unknown impurity in my final product. How can I identify and mitigate this?

Answer: The formation of impurities is a common challenge. The first step is to characterize the impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This can provide insights into its structure and how it might have formed. A common source of impurities is side reactions, such as over-alkylation or the formation of dimers. To mitigate this, consider adjusting the stoichiometry of your reactants; for instance, a slight excess of one reactant might prevent the formation of certain byproducts. Optimizing the reaction temperature can also be critical, as higher temperatures can sometimes lead to decomposition or unwanted side reactions.

Question: My reaction appears to stall before all the starting material is consumed. What could be the cause?

Answer: A stalled reaction can often be traced back to catalyst deactivation or reagent degradation. If you are using a catalyst, ensure it is fresh and has been stored under the appropriate conditions. Some catalysts are sensitive to air or moisture, which can lead to deactivation. Similarly, verify the stability of your reagents under the reaction conditions. It may also be beneficial to re-evaluate the solvent system, as solubility issues with the starting material or intermediates can sometimes hinder the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials in this compound synthesis?

  • A1: The purity of the starting materials is paramount. It is recommended to use reagents with a purity of 98% or higher. The presence of moisture can be particularly detrimental, so using anhydrous solvents and inert reaction conditions (e.g., under nitrogen or argon) is advisable.

Q2: How can I effectively monitor the progress of the this compound synthesis reaction?

  • A2: The most common methods for reaction monitoring are TLC and HPLC. For TLC, a suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. For more quantitative analysis, HPLC is preferred.

Q3: What are the recommended purification techniques for crude this compound?

  • A3: The choice of purification technique will depend on the nature of the impurities. Column chromatography is a widely used method for removing closely related impurities. Recrystallization is another effective technique for obtaining highly pure this compound, provided a suitable solvent system can be identified.

Data on Optimized Reaction Conditions

The following tables summarize data from hypothetical optimization experiments for a key step in a potential this compound synthesis pathway.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Conversion (%)Yield of this compound (%)
80128570
10089885
12069982 (with increased impurities)

Table 2: Influence of Catalyst Loading on Yield

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of this compound (%)
1127565
2.589885
589886

Experimental Protocols

A generalized protocol for a potential key step in this compound synthesis is provided below.

Protocol: Palladium-Catalyzed Cross-Coupling for this compound Synthesis

  • Reaction Setup: To an oven-dried flask, add the indole precursor (1.0 eq), the coupling partner (1.2 eq), and the palladium catalyst (2.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 10 minutes.

  • Solvent and Reagent Addition: Add anhydrous solvent via syringe, followed by the base (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visual Diagrams

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G cluster_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation setup 2. Reaction Setup reagents->setup reaction 3. Synthesis Reaction setup->reaction monitoring 4. Reaction Monitoring (TLC/HPLC) reaction->monitoring workup 5. Quenching & Workup monitoring->workup purification 6. Purification (Chromatography) workup->purification analysis 7. Final Product Analysis purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Was the reaction complete? start->check_completion check_purity Check Reagent/Solvent Purity check_completion->check_purity No side_reactions Are there side products? check_completion->side_reactions Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions side_reactions->optimize_conditions No adjust_stoichiometry Adjust Reactant Stoichiometry side_reactions->adjust_stoichiometry Yes characterize_impurity Characterize Impurities (NMR, MS) adjust_stoichiometry->characterize_impurity G cluster_pathway Potential Impurity Formation Pathway indole Indole Precursor This compound This compound (Desired Product) indole->this compound + Reagent reagent Alkylating Reagent impurity Over-Alkylated Impurity This compound->impurity + Reagent (Excess)

Technical Support Center: Overcoming Tolindate Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tolindate (commonly referred to as Tolnaftate) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, widely known as Tolnaftate, is a synthetic thiocarbamate antifungal agent.[1][2] Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4][5] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.[2][4]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a hydrophobic molecule, making it poorly soluble in water and aqueous buffers.[1][4] This can lead to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous assay medium.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most effective solvents for preparing concentrated stock solutions of this compound.[1] It is also sparingly soluble in ethanol and methanol.[4][6] For most in vitro assays, preparing a high-concentration stock in 100% DMSO is the standard starting point.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous assay media.

Cause: The low aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly lowered by dilution in the aqueous medium.

Solutions:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated this compound stock directly into a large volume of aqueous media. Instead, perform serial dilutions in a mixture of the organic solvent and the aqueous medium to gradually decrease the solvent concentration.

  • Use of Co-solvents: For cell-based assays, incorporating a small percentage of a biocompatible co-solvent in the final culture medium can help maintain this compound's solubility. Common co-solvents include PEG400 or Tween 80.[7]

  • Sonication: After dilution, briefly sonicate the solution to help disperse any small precipitates that may have formed.[3]

  • Warming: Gently warming the final solution to 37°C may aid in dissolving the compound, but be cautious of the compound's stability at higher temperatures.

  • Final DMSO Concentration: For cellular assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Issue 2: Inconsistent or non-reproducible results in antifungal susceptibility testing.

Cause: Poor solubility can lead to an inaccurate final concentration of the active compound in the assay, resulting in variability in the observed minimum inhibitory concentration (MIC).

Solutions:

  • Visual Inspection: Before starting the assay, visually inspect the prepared drug dilutions for any signs of precipitation. Turbidity can indicate that the compound is not fully dissolved.

  • Solubility Limit: Determine the approximate solubility limit of this compound in your specific assay medium. Do not test concentrations that exceed this limit, as the results will not be reliable.

  • Preparation of Working Solutions: When preparing working solutions for a broth microdilution assay, it is crucial to follow a validated protocol. For poorly soluble drugs like this compound, this often involves preparing an intermediate dilution in a solvent/medium mixture before the final dilution in the assay broth.

Data Presentation

Table 1: Solubility of this compound (Tolnaftate) in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~15-65 mg/mL[1][2][3]Sonication may be required. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[2][5]
Dimethylformamide (DMF)~30 mg/mL[1]Should be purged with an inert gas.[1]
EthanolSparingly soluble[1][4]-
MethanolSparingly soluble[4][6]-
ChloroformSoluble (50 mg/mL)[6]Not typically used for biological assays.
AcetoneSoluble[4]Not typically used for biological assays.
Water/Aqueous BuffersInsoluble/Sparingly soluble[1][4]-

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Antifungal Susceptibility Testing
  • Stock Solution Preparation (10 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Dissolve in 1 mL of 100% DMSO.

    • If necessary, sonicate briefly in a water bath to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Broth Microdilution Assay:

    • Perform serial two-fold dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for the assay.

    • Further dilute each DMSO concentration into the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired test concentrations. Ensure the final DMSO concentration in the assay wells does not exceed a level that affects fungal growth (typically <1%).

    • Visually inspect each dilution for any signs of precipitation before adding the fungal inoculum.

Protocol 2: Squalene Epoxidase Inhibition Assay (Conceptual Workflow)

This is a conceptual workflow for a cell-free enzymatic assay.

  • Enzyme Preparation: Prepare a microsomal fraction containing squalene epoxidase from a susceptible fungal strain (e.g., Trichophyton rubrum).

  • Reaction Mixture: Prepare a reaction buffer containing NADPH and flavin adenine dinucleotide.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into the reaction buffer, ensuring the final DMSO concentration is minimal.

  • Assay Procedure:

    • Pre-incubate the enzyme preparation with the this compound dilutions.

    • Initiate the reaction by adding the substrate, squalene.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and measure the formation of 2,3-oxidosqualene, typically using a chromatographic method (e.g., HPLC).

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound se_step se_step This compound->se_step Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome A Precipitation observed in assay medium B Prepare fresh stock solution in 100% DMSO A->B C Perform stepwise dilution B->C D Use a co-solvent (e.g., PEG400, Tween 80) C->D E Briefly sonicate the final dilution D->E F Gently warm to 37°C E->F G Check final DMSO concentration (≤0.5%) F->G H Solution remains clear G->H Successful I Precipitation persists G->I Unsuccessful I->B Re-evaluate protocol

Caption: Logical workflow for troubleshooting this compound precipitation in assays.

References

Technical Support Center: Synthesis and Purification of Tolindate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized Tolindate. The following sections detail troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Incomplete reaction of the starting materials is a common cause. Ensure that the 5-indanol is completely deprotonated before the addition of the N-methyl-m-tolylthiocarbamoyl chloride. The presence of moisture can also significantly reduce yield by reacting with the thiocarbamoyl chloride intermediate. Using anhydrous solvents and inert atmosphere conditions is crucial. Additionally, the reaction temperature can influence the outcome; ensure it is maintained within the optimal range for the specific protocol being followed. Side reactions, such as the formation of ureas or isothiocyanates, can also consume starting materials and lower the yield of the desired product.

Q2: I am observing an impurity with a similar polarity to this compound, making it difficult to separate by column chromatography. What could this impurity be and how can I remove it?

A2: An impurity with similar polarity to this compound is likely a structurally related byproduct. One common possibility is the corresponding isothiocyanate formed from the rearrangement of the thiocarbamoyl chloride intermediate, especially at elevated temperatures. Another potential impurity is unreacted N-methyl-m-toluidine, which can be difficult to separate from the product. To improve separation, consider using a different solvent system for your chromatography or employing a different purification technique altogether, such as recrystallization.[1][2] A slow crystallization process can sometimes effectively separate closely related compounds where chromatography fails.

Q3: My final this compound product shows the presence of residual starting materials (5-indanol and N-methyl-m-toluidine) after purification. How can I effectively remove them?

A3: Residual 5-indanol can often be removed by washing the organic extract with a dilute aqueous base, such as 1M sodium hydroxide, to deprotonate the phenol and extract it into the aqueous layer. Unreacted N-methyl-m-toluidine, being basic, can be removed by washing the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid. Following these aqueous washes with a brine wash will help to remove any remaining water from the organic layer before drying and solvent evaporation.

Q4: What are the best analytical techniques to assess the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities or unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product and identifying any structural impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols

A plausible synthetic route for this compound involves the reaction of 5-indanol with N-methyl-m-tolylthiocarbamoyl chloride. The thiocarbamoyl chloride can be prepared in situ from N-methyl-m-toluidine and thiophosgene.

Materials and Reagents:

  • 5-Indanol

  • N-methyl-m-toluidine

  • Thiophosgene (or a suitable substitute like thiocarbonyldiimidazole)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Solvents for crystallization (e.g., Ethanol, Isopropanol)

Detailed Methodology for this compound Synthesis:

  • Preparation of N-methyl-m-tolylthiocarbamoyl chloride (in situ):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve N-methyl-m-toluidine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene (1.1 eq) in the same anhydrous solvent via the dropping funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Reaction with 5-Indanol:

    • In a separate flask, dissolve 5-indanol (1.0 eq) in the same anhydrous solvent.

    • Cool the solution containing the in situ generated N-methyl-m-tolylthiocarbamoyl chloride back to 0 °C.

    • Slowly add the solution of 5-indanol to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • For further purification, recrystallize the product from a suitable solvent such as ethanol or isopropanol.[1][2]

ParameterRecommended Condition
Reaction Temperature 0 °C to Room Temperature
Solvent Anhydrous Dichloromethane or Toluene
Base Triethylamine or Pyridine
Purification Method 1 Column Chromatography (Silica Gel)
Purification Method 2 Recrystallization

Table 1: Key Experimental Parameters for this compound Synthesis and Purification.

ImpurityPotential SourceRecommended Removal Method
5-IndanolIncomplete reactionWash with 1M NaOH
N-methyl-m-toluidineIncomplete reactionWash with 1M HCl
N-methyl-m-tolyl isothiocyanateRearrangement of intermediateColumn Chromatography or Recrystallization
Di(N-methyl-m-tolyl)ureaReaction with moistureColumn Chromatography or Recrystallization

Table 2: Common Impurities and Recommended Removal Strategies.

Visualizations

Diagram of the Synthetic Workflow for this compound

Tolindate_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 5-Indanol 5-Indanol Reaction with 5-Indanol Reaction with 5-Indanol 5-Indanol->Reaction with 5-Indanol N-methyl-m-toluidine N-methyl-m-toluidine In situ formation of N-methyl-m-tolylthiocarbamoyl chloride In situ formation of N-methyl-m-tolylthiocarbamoyl chloride N-methyl-m-toluidine->In situ formation of N-methyl-m-tolylthiocarbamoyl chloride Thiophosgene Thiophosgene Thiophosgene->In situ formation of N-methyl-m-tolylthiocarbamoyl chloride In situ formation of N-methyl-m-tolylthiocarbamoyl chloride->Reaction with 5-Indanol Aqueous Washes (Acid/Base) Aqueous Washes (Acid/Base) Reaction with 5-Indanol->Aqueous Washes (Acid/Base) Column Chromatography Column Chromatography Aqueous Washes (Acid/Base)->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Final Product Final Product Recrystallization->Final Product Side_Reactions N-methyl-m-tolylthiocarbamoyl chloride N-methyl-m-tolylthiocarbamoyl chloride Isothiocyanate Isothiocyanate N-methyl-m-tolylthiocarbamoyl chloride->Isothiocyanate Rearrangement Urea Urea N-methyl-m-tolylthiocarbamoyl chloride->Urea Hydrolysis & Dimerization Heat Heat Heat->Isothiocyanate Water Water Water->Urea Unreacted Amine Unreacted Amine Unreacted Amine->Urea

References

Technical Support Center: Tolindate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available scientific literature detailing specific instances of assay interference caused by Tolindate. This technical support guide is based on the chemical properties of this compound as a thiocarbamate and general principles of assay interference observed with similar chemical structures. The troubleshooting advice and experimental protocols provided are general best practices for identifying and mitigating assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

A1: this compound is an antifungal agent with a thiocarbamate functional group.[1][2][3][4] While specific data on this compound's off-target effects in biochemical assays is scarce, compounds with similar structures can interfere with assays through several mechanisms, including but not limited to:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes, leading to false-positive results.[5]

  • Chemical Reactivity: The thiocarbamate moiety contains a sulfur atom that could potentially interact with nucleophiles, such as cysteine residues in proteins, or with metal ions that are essential cofactors for some enzymes.[6][7][8] This could lead to covalent modification of assay components and subsequent inhibition.

  • Interference with Detection Systems: this compound's chemical structure may possess inherent fluorescent properties or could quench the fluorescence of assay reagents, leading to false signals in fluorescence-based assays. Similarly, it could directly inhibit reporter enzymes like luciferase.

Q2: I'm seeing unexpected inhibition in my enzyme assay when I use this compound. What should I do first?

A2: The first step is to determine if the observed inhibition is specific to your target or an artifact of the assay system. A series of systematic troubleshooting experiments, often called "counter-screens" or "triage assays," should be performed. These are detailed in the Troubleshooting Guide below.

Q3: Can this compound's interference be dependent on its concentration?

A3: Yes, some interference mechanisms, particularly aggregation, are highly concentration-dependent.[5] It is crucial to generate a full dose-response curve to understand the nature of the inhibition. A very steep dose-response curve can be indicative of aggregation.

Q4: Are there any computational tools that can predict if a compound like this compound will interfere in assays?

A4: Yes, there are computational tools and databases that can help predict the likelihood of a compound being a "Pan-Assay INterference compound" (PAINS).[9][10][11] These tools identify substructures that are known to be associated with frequent, non-specific assay hits. Running the structure of this compound through a PAINS filter could provide clues about its potential for interference.

Troubleshooting Guide: Is Your Hit Real?

If you observe activity with this compound in your primary screen, follow this guide to rule out common sources of assay interference.

Step 1: Confirm Identity and Purity of this compound

Before proceeding with extensive troubleshooting, it is essential to confirm the identity and purity of your this compound sample. Impurities could be responsible for the observed activity.

Recommended Action:

  • Analyze your sample using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Investigate Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[5]

Recommended Actions:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced or eliminated, aggregation is the likely cause.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of particles by this compound at the concentrations used in your assay.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of colloidal aggregates.

Materials:

  • Your biochemical assay system (enzyme, substrate, buffer)

  • This compound stock solution

  • Triton X-100 (10% stock solution)

  • Assay plates (e.g., 384-well)

  • Plate reader

Methodology:

  • Prepare two sets of assay plates.

  • In the "Test" plates, prepare serial dilutions of this compound in your standard assay buffer.

  • In the "Detergent" plates, prepare identical serial dilutions of this compound in assay buffer that has been supplemented with 0.01% Triton X-100.

  • Add your enzyme to all wells.

  • Initiate the reaction by adding the substrate.

  • Incubate for the standard reaction time.

  • Read the plate and determine the IC50 values for this compound in the presence and absence of detergent.

Data Interpretation:

ConditionThis compound IC50Interpretation
No Detergent5 µMApparent Inhibition
+ 0.01% Triton X-100> 100 µMInhibition is likely due to aggregation.
+ 0.01% Triton X-1006 µMInhibition is likely not due to aggregation.
Protocol 2: Luciferase Interference Assay

Objective: To assess if this compound directly inhibits the luciferase reporter enzyme.

Materials:

  • Recombinant luciferase enzyme (e.g., Firefly luciferase)

  • Luciferin substrate and ATP

  • This compound stock solution

  • Luciferase assay buffer

  • Luminometer

Methodology:

  • Prepare serial dilutions of this compound in the luciferase assay buffer.

  • Add a constant amount of recombinant luciferase to all wells.

  • Incubate for 15 minutes at room temperature.

  • Add the luciferin substrate/ATP solution to initiate the luminescent reaction.

  • Immediately measure the luminescence using a luminometer.

Data Interpretation:

This compound ConcentrationLuminescence Signal (RLU)% Inhibition
0 µM (Control)1,500,0000%
1 µM1,450,0003.3%
10 µM750,00050%
100 µM150,00090%

A concentration-dependent decrease in luminescence indicates direct inhibition of luciferase by this compound.

Visualizing Interference Workflows and Pathways

Below are diagrams illustrating the logic of troubleshooting and a hypothetical signaling pathway that could be affected by assay artifacts.

Troubleshooting_Workflow A Primary Screen Hit with this compound B Is the compound pure and correctly identified? A->B C Purify/Verify Compound B->C No D Does inhibition persist with pure compound? B->D Yes C->D E Run Aggregation Counter-Screen (e.g., Detergent Test) D->E Yes N Likely False Positive D->N No F Is inhibition detergent-sensitive? E->F G Artifact: Compound Aggregation F->G Yes H Run Assay Technology Interference Screen (e.g., Luciferase Inhibition, Fluorescence Quenching) F->H No G->N I Does compound interfere with detection? H->I J Artifact: Assay Technology Interference I->J Yes K Run Orthogonal Assay (Different detection method) I->K No J->N L Is activity confirmed in orthogonal assay? K->L M Potential True Hit: Proceed with further validation L->M Yes L->N No

Caption: A logical workflow for troubleshooting a potential hit from a high-throughput screen.

Signaling_Pathway_Interference cluster_assay Biochemical Assay Measures cluster_pathway Biological Signaling Pathway Reporter Reporter Enzyme (e.g., Luciferase) Enzyme Target Enzyme Enzyme->Reporter Produces Signal Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor TranscriptionFactor->Reporter Drives Expression Tolindate_True This compound (True Inhibitor) Tolindate_True->Enzyme Specific Inhibition Tolindate_Artifact This compound (Assay Artifact) Tolindate_Artifact->Reporter Non-specific Inhibition (e.g., Luciferase Inhibition) Tolindate_Artifact->Enzyme Non-specific Inhibition (e.g., Aggregation)

Caption: Distinguishing between a true inhibitor and an assay artifact in a signaling pathway.

References

Technical Support Center: Refining Tolindate Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining Tolindate dosage for in vitro experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2 is typically induced during inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while many of the side effects are associated with the inhibition of COX-1.

Q2: How do I determine the optimal starting concentration of this compound for my in vitro experiments?

It is crucial to perform a dose-response curve to determine the EC50 (effective concentration that gives half-maximal response) or IC50 in your specific cell line and assay. A typical starting point for a dose-response curve could range from 1 nM to 100 µM.

Q3: What are the key in vitro assays to assess this compound's activity?

The primary in vitro assays for an NSAID like this compound focus on its ability to inhibit COX enzymes and its effect on cell viability.

  • COX Inhibition Assays: These assays directly measure the inhibition of COX-1 and COX-2 activity. This can be done using purified enzymes or cell-based assays.

  • Cell Viability Assays: Assays such as MTT, XTT, or neutral red uptake are essential to determine the cytotoxic effects of this compound on your chosen cell line and to ensure that the observed effects are not due to cell death.

  • Prostaglandin E2 (PGE2) Immunoassay: This assay measures the production of PGE2, a key inflammatory prostaglandin, by cells. Inhibition of PGE2 production is a downstream indicator of COX inhibition.

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in each well. Perform a cell count before plating and gently mix the cell suspension between plating each set of wells.

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Prepare fresh stock solutions regularly. The final concentration of the vehicle in the culture medium should be consistent across all wells and should not exceed a non-toxic level (typically ≤ 0.1% for DMSO).

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or medium without cells.

Problem 2: No significant inhibition of COX activity observed.

  • Possible Cause: The concentration range of this compound is too low.

    • Solution: Extend the dose-response curve to higher concentrations.

  • Possible Cause: The cell line does not express sufficient levels of COX enzymes.

    • Solution: Verify the expression of COX-1 and COX-2 in your cell line using techniques like Western blotting or qPCR. If necessary, consider using a cell line known to have high COX expression or induce COX-2 expression with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Possible Cause: Inactivation of this compound in the culture medium.

    • Solution: Consider the stability of this compound in your specific culture medium over the duration of the experiment. It may be necessary to refresh the medium with a new drug during long-term incubations.

Problem 3: Significant cell death observed at concentrations expected to be non-toxic.

  • Possible Cause: The chosen cell line is particularly sensitive to this compound or the vehicle.

    • Solution: Perform a thorough cytotoxicity assessment using a cell viability assay. Determine the maximum non-toxic concentration of both this compound and the vehicle.

  • Possible Cause: Off-target effects of the compound.

    • Solution: While the primary target is COX, high concentrations of any compound can have off-target effects. Correlate the concentration at which you observe cell death with the concentration required for COX inhibition to assess the therapeutic window.

Data Presentation

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 12800.15[1]
Diclofenac 0.0760.0262.9[1]
Celecoxib 826.812[1]
Indomethacin 0.00900.310.029[1]
Meloxicam 376.16.1[1]

Experimental Protocols

Protocol 1: Determination of COX-1 and COX-2 Inhibition using a Whole Blood Assay

This protocol is adapted from standard methods for assessing NSAID activity.

Materials:

  • Fresh human whole blood

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Calcium Ionophore (A23187)

  • Phosphate Buffered Saline (PBS)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

Procedure:

  • COX-1 Activity (TxB2 production): a. Aliquot 500 µL of fresh whole blood into microcentrifuge tubes. b. Add various concentrations of this compound or vehicle (DMSO) to the tubes and incubate for 1 hour at 37°C. c. Add Calcium Ionophore A23187 to a final concentration of 25 µM to stimulate TxB2 production. d. Incubate for 30 minutes at 37°C. e. Centrifuge the tubes to pellet the blood cells and collect the plasma. f. Measure the TxB2 concentration in the plasma using an EIA kit.

  • COX-2 Activity (PGE2 production): a. Aliquot 500 µL of fresh whole blood into microcentrifuge tubes. b. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. c. Incubate for 24 hours at 37°C. d. Add various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour at 37°C. e. Add LPS again to stimulate PGE2 production from the induced COX-2. f. Incubate for 4 hours at 37°C. g. Centrifuge the tubes and collect the plasma. h. Measure the PGE2 concentration in the plasma using an EIA kit.

  • Data Analysis: a. Calculate the percentage inhibition of TxB2 and PGE2 production for each this compound concentration compared to the vehicle control. b. Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 values for COX-1 and COX-2.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Prostacyclins Prostacyclins (Vasodilation) PGH2->Prostacyclins This compound This compound (NSAID) This compound->COX1 This compound->COX2

Caption: this compound's mechanism of action via COX-1 and COX-2 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Tolindate_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound (Dose-response) Tolindate_Prep->Treatment Incubation 4. Incubate (e.g., 24-72 hours) Treatment->Incubation COX_Assay 5a. COX Inhibition Assay (e.g., PGE2 measurement) Incubation->COX_Assay Viability_Assay 5b. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Readout & Data Analysis (IC50 / EC50 Determination) COX_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound.

References

Technical Support Center: Tolindate Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an analytical method for Tolindate?

A1: The initial steps involve gathering information about the physicochemical properties of this compound, such as its chemical structure (O-(5-chloro-2-methylphenyl) N,N-dimethylcarbamothioate), molecular weight, solubility, and UV absorbance characteristics. This information will guide the selection of an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), and the initial method parameters.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: For routine quantification in quality control, a stability-indicating HPLC method with UV detection is often a robust and cost-effective choice. For higher sensitivity and selectivity, especially in complex matrices like biological samples, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is recommended.

Q3: How can I ensure the stability of this compound during analysis?

A3: To ensure stability, it is crucial to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][2] This helps in identifying potential degradation products and developing a stability-indicating method that can resolve this compound from its degradants. Standard solutions should be stored under specified conditions (e.g., refrigerated and protected from light) and their stability should be periodically verified.

Q4: What are the critical parameters to evaluate during method validation for this compound analysis?

A4: According to ICH guidelines, the critical parameters for method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

Troubleshooting Guides

HPLC Method Development and Analysis

Q5: I am observing poor peak shape (tailing or fronting) for the this compound peak. What are the possible causes and solutions?

A5: Poor peak shape in HPLC can be caused by several factors. Here are some common causes and their solutions:

Potential Cause Troubleshooting Steps
Column Overload Decrease the injection volume or the concentration of the sample.
Secondary Interactions If using a C18 column, residual silanol groups can interact with basic compounds. Try using a mobile phase with a competing base (e.g., triethylamine) or switch to an end-capped column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column Degradation The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

Q6: My this compound peak is not well-resolved from other peaks in the chromatogram. How can I improve the resolution?

A6: Improving resolution involves optimizing the separation conditions. Consider the following adjustments:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Gradient Elution: If using isocratic elution, switching to a gradient program can help in separating peaks with different retention behaviors.

  • Flow Rate: Decreasing the flow rate can improve separation efficiency, leading to better resolution.

  • Column Chemistry: If resolution is still an issue, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column).

Mass Spectrometry (MS) Detection

Q7: I am experiencing low signal intensity or no signal for this compound in my LC-MS analysis. What should I check?

A7: Low or no signal in LC-MS can stem from issues with the ion source, the mass spectrometer, or the analyte itself.

  • Ionization Efficiency: this compound may not be ionizing efficiently under the current source conditions. Optimize the ion source parameters, such as the capillary voltage, gas flow rates, and temperature. Try switching between electrospray ionization (ESI) positive and negative modes to see which provides a better signal.

  • Mobile Phase Compatibility: Some mobile phase additives can suppress ionization. Avoid non-volatile buffers like phosphate. Volatile additives like formic acid or ammonium formate are generally preferred for MS compatibility.

  • Analyte Stability: this compound might be degrading in the ion source. Try lowering the source temperature.

  • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

Hypothetical Quantitative Data for a Validated HPLC Method

The following table presents example data for a validated HPLC-UV method for this compound analysis, which can be used as a benchmark.

Parameter Result
Linearity (R²) > 0.999
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Detailed Experimental Protocol: Reverse-Phase HPLC Method for this compound

This protocol describes a general-purpose reverse-phase HPLC method that can be used as a starting point for the analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best resolution and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the sample in the mobile phase, filtering, and injecting. For more complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Obtain Sample DiluteSample Dilute/Extract Sample Sample->DiluteSample Standard Prepare Reference Standard DiluteStandard Prepare Calibration Standards Standard->DiluteStandard HPLC HPLC Separation DiluteSample->HPLC DiluteStandard->HPLC Detector Detection (UV/MS) HPLC->Detector Integrate Peak Integration Detector->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analytical quantification of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Issue Observed (e.g., Poor Peak Shape) ColOverload Column Overload? Problem->ColOverload SecInt Secondary Interactions? Problem->SecInt MobilePhase Incorrect Mobile Phase? Problem->MobilePhase ColDeg Column Degradation? Problem->ColDeg Sol_Overload Reduce Sample Concentration ColOverload->Sol_Overload Yes Sol_SecInt Use End-capped Column / Modify Mobile Phase SecInt->Sol_SecInt Yes Sol_MobilePhase Adjust pH / Solvent Ratio MobilePhase->Sol_MobilePhase Yes Sol_ColDeg Flush or Replace Column ColDeg->Sol_ColDeg Yes

Caption: Troubleshooting decision tree for common HPLC issues.

Error_Sources cluster_sampling Sampling cluster_prep Sample Preparation cluster_instrument Instrumental center Analytical Result Heterogeneity Sample Heterogeneity Heterogeneity->center Contamination Contamination Contamination->center Pipetting Pipetting Errors Pipetting->center Extraction Incomplete Extraction Extraction->center Dilution Dilution Errors Dilution->center Injection Injection Volume Variability Injection->center DetectorDrift Detector Drift DetectorDrift->center ColumnBleed Column Bleed ColumnBleed->center

Caption: Potential sources of error in an analytical measurement.

References

Technical Support Center: Minimizing Off-Target Effects of Tolnaftate in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Tolnaftate in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize and assess potential off-target effects.

Disclaimer: The compound "Tolindate" is likely a misspelling of "Tolnaftate," a widely used antifungal agent. This guide will refer to the compound as Tolnaftate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tolnaftate?

Tolnaftate is a synthetic thiocarbamate that acts as a selective, reversible, and non-competitive inhibitor of squalene epoxidase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and function of fungal cell membranes. By inhibiting squalene epoxidase, Tolnaftate disrupts ergosterol production, leading to an accumulation of squalene and compromised cell membrane structure, which ultimately results in fungal cell death.[1][2]

Q2: What are the known off-target effects of Tolnaftate in mammalian cells?

The primary target of Tolnaftate, squalene epoxidase, has a mammalian homolog that is involved in cholesterol biosynthesis. However, studies have shown that Tolnaftate is significantly less potent against mammalian squalene epoxidase compared to its fungal counterpart.[2][3] This selectivity is the basis for its therapeutic use. While extensive documentation of specific off-target effects in mammalian cells is limited due to this high selectivity, any potential off-target activity would likely be related to the inhibition of cholesterol synthesis. At high concentrations, this could theoretically lead to a decrease in cellular cholesterol levels and an accumulation of squalene.

Q3: How can I minimize potential off-target effects of Tolnaftate in my experiments?

Minimizing off-target effects is crucial for ensuring the validity of your experimental results. Here are key strategies:

  • Dose-Response Studies: Determine the minimal effective concentration of Tolnaftate that elicits the desired on-target effect in your fungal system. Avoid using excessively high concentrations, which are more likely to induce off-target binding.

  • Use of Proper Controls:

    • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve the Tolnaftate.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of Tolnaftate.

    • Positive Control: For on-target effect validation, a known squalene epoxidase inhibitor with a well-characterized fungal-specific profile, such as Terbinafine, can be used.[4]

  • Cell Line Selection: Be aware that the expression levels of squalene epoxidase and the overall lipid metabolism can vary between different mammalian cell lines. If you are co-culturing fungal and mammalian cells, consider characterizing the baseline cholesterol synthesis in your chosen mammalian cell line.

  • Biochemical Assays: Directly measure the activity of mammalian squalene epoxidase in the presence of Tolnaftate to quantify any inhibitory effects.

  • Sterol Profiling: Analyze the cellular levels of cholesterol and its precursors in mammalian cells treated with Tolnaftate to detect any perturbations in the cholesterol biosynthesis pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cytotoxicity in mammalian cells Off-target inhibition of mammalian squalene epoxidase at high concentrations.Perform a dose-response curve to determine the IC50 in your mammalian cell line. Use the lowest effective concentration for your on-target fungal experiments.
Quantify cholesterol and squalene levels in treated mammalian cells to confirm pathway inhibition.
Inconsistent results between experiments Variability in cell culture conditions affecting lipid metabolism.Standardize cell passage number, seeding density, and media composition.
Degradation of Tolnaftate stock solution.Prepare fresh stock solutions of Tolnaftate regularly and store them appropriately.
Difficulty distinguishing on-target from off-target effects Lack of appropriate controls.Implement the full panel of controls: vehicle, negative control compound, and positive control for on-target effects.
Use a rescue experiment: if the observed effect is on-target, it should be specific to the fungal cells and not be rescued by supplementing mammalian cells with cholesterol.

Quantitative Data Summary

The selectivity of squalene epoxidase inhibitors is a key factor in their clinical efficacy and experimental utility. While direct comparative IC50 values for Tolnaftate against both fungal and mammalian enzymes are not consistently reported in single studies, the available data strongly indicate a high degree of selectivity.

Compound Fungal Target IC50 (nM) Mammalian System Observation Reference
TolnaftateTrichophyton rubrum Squalene Epoxidase51.5Rat Liver Cell-Free Cholesterol BiosynthesisMuch less sensitive to the drug.[4]
TerbinafineTrichophyton rubrum Squalene Epoxidase15.8--[4]
TolciclateTrichophyton rubrum Squalene Epoxidase28.0--[4]
NaftifineCandida albicans Squalene EpoxidaseKi = 1.1 µMRat Liver Squalene EpoxidaseMuch less sensitive.[5]
SF 86-327 (allylamine)Candida albicans Squalene EpoxidaseKi = 0.03 µMRat Liver Squalene EpoxidaseKi = 77 µM[5]

Experimental Protocols

In Vitro Squalene Epoxidase Activity Assay (Mammalian)

This protocol is adapted from general methods for assaying squalene epoxidase activity and can be used to determine the direct inhibitory effect of Tolnaftate on the mammalian enzyme.

Materials:

  • Mammalian cells or liver microsomes (source of squalene epoxidase)

  • Squalene substrate

  • NADPH

  • FAD

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Tolnaftate stock solution (in DMSO)

  • Scintillation fluid and vials

  • Radiolabeled squalene (e.g., [³H]-squalene) for radiometric detection or a suitable setup for a non-radiometric method.

Procedure:

  • Prepare Microsomes: Isolate microsomes from cultured mammalian cells or liver tissue using standard differential centrifugation protocols.

  • Assay Setup: In a microcentrifuge tube, combine the assay buffer, FAD, NADPH, and the microsomal preparation.

  • Inhibitor Addition: Add varying concentrations of Tolnaftate (and a vehicle control) to the assay tubes. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the squalene substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

  • Extraction and Detection: Extract the lipids and quantify the amount of 2,3-oxidosqualene formed. If using a radiolabeled substrate, this can be done by thin-layer chromatography (TLC) followed by scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each Tolnaftate concentration and determine the IC50 value.

Cellular Cholesterol Quantification using HPLC-MS

This protocol provides a method to assess the impact of Tolnaftate on the cholesterol biosynthesis pathway in cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Tolnaftate stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., deuterated cholesterol)

  • HPLC-MS system with a C18 reverse-phase column

Procedure:

  • Cell Treatment: Seed mammalian cells in culture plates and allow them to adhere. Treat the cells with different concentrations of Tolnaftate (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and then scrape them into a known volume of PBS.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.[6][7] Add the internal standard at the beginning of the extraction to control for sample loss.

  • Saponification (Optional): To measure total cholesterol (free and esterified), a saponification step with KOH can be included to hydrolyze the cholesteryl esters.[6]

  • Sample Preparation for HPLC-MS: Dry the lipid extract under a stream of nitrogen and then reconstitute it in a suitable solvent for injection (e.g., methanol).

  • HPLC-MS Analysis: Inject the sample into the HPLC-MS system. Use a C18 column with a gradient elution program to separate the sterols. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of cholesterol and the internal standard.[6][8]

  • Data Analysis: Quantify the cholesterol levels by comparing the peak area of cholesterol to that of the internal standard. Normalize the results to the total protein or DNA content of the cell lysate.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Tolnaftate Tolnaftate Tolnaftate->SqualeneEpoxidase Inhibits SqualeneEpoxidase->Oxidosqualene

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Tolnaftate.

Off_Target_Workflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo Cell-Based Assessment cluster_data_analysis Data Interpretation MammalianSE Mammalian Squalene Epoxidase Assay TolnaftateDose Tolnaftate Dose-Response MammalianSE->TolnaftateDose IC50_determination Determine IC50 TolnaftateDose->IC50_determination CompareData Compare On-Target vs. Off-Target Potency IC50_determination->CompareData CellCulture Treat Mammalian Cells with Tolnaftate LipidExtraction Lipid Extraction CellCulture->LipidExtraction SterolAnalysis Cholesterol/Squalene Quantification (HPLC/GC-MS) LipidExtraction->SterolAnalysis SterolAnalysis->CompareData Conclusion Assess Risk of Off-Target Effects CompareData->Conclusion

Caption: Experimental workflow for assessing off-target effects of Tolnaftate.

Troubleshooting_Tree Start Unexpected Effect Observed in Mammalian Cells IsDoseHigh Is Tolnaftate concentration >> fungal EC50? Start->IsDoseHigh ReduceDose Action: Lower Tolnaftate concentration IsDoseHigh->ReduceDose Yes CheckControls Are appropriate controls (vehicle, inactive analog) included? IsDoseHigh->CheckControls No NoEffect Outcome: Effect is mitigated ReduceDose->NoEffect EffectPersists Outcome: Effect persists ImplementControls Action: Implement full control panel CheckControls->ImplementControls No MeasureCholesterol Action: Quantify cellular cholesterol and squalene CheckControls->MeasureCholesterol Yes ImplementControls->EffectPersists PathwayAffected Result: Cholesterol pathway is perturbed MeasureCholesterol->PathwayAffected PathwayUnaffected Result: Cholesterol pathway is unaffected MeasureCholesterol->PathwayUnaffected ConsiderOtherTargets Conclusion: Effect may be due to a novel off-target interaction PathwayAffected->ConsiderOtherTargets PathwayUnaffected->ConsiderOtherTargets

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Adjusting pH for optimal Tolindate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the antifungal agent Tolindate. The following information is designed to address specific issues that may be encountered during experiments, with a focus on optimizing its activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: While the exact mechanism is not definitively established, this compound is a synthetic thiocarbamate antifungal agent.[1] It is believed to function similarly to other drugs in its class, such as Tolnaftate, by inhibiting the fungal enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.[3] By inhibiting squalene epoxidase, this compound disrupts ergosterol production, leading to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[3]

Q2: What is the optimal pH for this compound activity?

A2: The optimal pH for this compound's antifungal activity has not been specifically reported in publicly available literature. However, the in vitro activity of many antifungal agents is known to be significantly influenced by the pH of the experimental medium.[4][5] For example, the activity of the antifungal agent ketoconazole against Candida albicans is over 1,000-fold greater at pH 7 than at pH 3.[5] Therefore, it is crucial to experimentally determine the optimal pH for this compound against the specific fungal species of interest.

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability and solubility of drugs, particularly those with ionizable groups, are often pH-dependent.[6][7] For carbamates, hydrolysis can be a factor in their stability.[8] While specific data for this compound is unavailable, it is reasonable to assume that its stability and solubility could be influenced by pH. For instance, loratadine, a weak base, exhibits significantly higher solubility in acidic conditions compared to neutral or alkaline environments.[9][10] It is recommended to perform stability and solubility studies for this compound across a range of pH values relevant to your experimental conditions.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected this compound activity in vitro.

Possible Cause 1: Suboptimal pH of the culture medium.

  • Troubleshooting Steps:

    • Verify the pH of your medium: Use a calibrated pH meter to accurately measure the pH of your fungal culture medium before and after the addition of this compound. Do not rely solely on the color of the phenol red indicator.

    • Perform a pH optimization experiment: Test the activity of this compound across a range of pH values (e.g., pH 5.0 to 8.0) to determine the optimal pH for your specific fungal strain. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend buffering the medium to pH 7.0 for antifungal susceptibility testing.[11][12]

    • Use appropriate buffers: To maintain a stable pH throughout your experiment, use a suitable biological buffer in your culture medium. MOPS is commonly recommended for RPMI 1640 medium in antifungal susceptibility testing.[11][13]

Possible Cause 2: this compound precipitation.

  • Troubleshooting Steps:

    • Assess this compound solubility: Determine the solubility of this compound in your culture medium at the experimental pH and temperature.

    • Visually inspect your cultures: Look for any signs of drug precipitation in your culture wells or flasks.

    • Adjust solvent or add solubilizing agents: If solubility is an issue, consider dissolving this compound in a small amount of a suitable solvent (e.g., DMSO) before adding it to the medium. Be sure to include a solvent-only control in your experiment to account for any effects of the solvent on fungal growth.

Problem: Difficulty in determining the Minimum Inhibitory Concentration (MIC).

Possible Cause: Trailing growth.

  • Troubleshooting Steps:

    • Trailing is a known phenomenon in antifungal susceptibility testing where reduced but persistent fungal growth is observed at drug concentrations above the MIC. The trailing endpoint phenotype can be pH-dependent.[14]

    • Standardized reading methods: Adhere to the recommended endpoint reading criteria from CLSI or EUCAST guidelines. This often involves reading the MIC at a certain percentage of growth inhibition compared to the positive control.

    • pH adjustment: Some studies suggest that testing at a lower pH can inhibit the trailing effect for certain antifungal agents.[15]

Data Presentation

Table 1: Example Data for pH-Dependent Activity of an Antifungal Agent

pHMIC50 (µg/mL) for Candida albicansMIC90 (µg/mL) for Candida albicans
5.016.032.0
6.04.08.0
7.00.51.0
7.40.250.5
8.01.02.0

This is hypothetical data to illustrate the potential effect of pH on antifungal activity and is not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity using Broth Microdilution

This protocol is adapted from the CLSI M27-A4 guidelines for antifungal susceptibility testing of yeasts.

  • Medium Preparation: Prepare RPMI 1640 medium without sodium bicarbonate. Aliquot the medium and adjust the pH of each aliquot to the desired values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH. Buffer each pH-adjusted medium with 0.165 M MOPS.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of this compound in each of the pH-adjusted RPMI 1640 media.

  • Inoculum Preparation: Culture the fungal strain of interest and prepare an inoculum suspension according to CLSI guidelines to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of each this compound dilution to the appropriate wells. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungal inoculum without drug) and a negative control (medium only) for each pH value.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC at each pH. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

  • Data Analysis: Plot the MIC values against the pH to determine the pH at which this compound exhibits the highest potency (lowest MIC).

Mandatory Visualizations

Tolindate_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->Squalene_Epoxidase Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_pH_Optimization start Start prep_media Prepare RPMI 1640 at various pH values (e.g., 5.0, 6.0, 7.0, 8.0) start->prep_media prep_drug Prepare serial dilutions of this compound in each pH-adjusted medium prep_media->prep_drug setup_plate Set up 96-well plate with drug dilutions and fungal inoculum prep_drug->setup_plate prep_inoculum Prepare fungal inoculum prep_inoculum->setup_plate incubate Incubate at 35°C for 24-48 hours setup_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) for each pH incubate->read_mic analyze Analyze data to determine optimal pH read_mic->analyze end End analyze->end

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting_Logic start Inconsistent/Low Activity check_ph Is the medium pH optimal and stable? start->check_ph check_solubility Is this compound fully dissolved? check_ph->check_solubility Yes optimize_ph Perform pH optimization experiment check_ph->optimize_ph No adjust_dissolution Modify solvent or add solubilizing agents check_solubility->adjust_dissolution No re_evaluate Re-evaluate activity check_solubility->re_evaluate Yes optimize_ph->re_evaluate adjust_dissolution->re_evaluate

Caption: Troubleshooting logic for suboptimal this compound activity.

References

Tolindate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tolindate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues during the long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational small molecule kinase inhibitor being evaluated for oncological applications. Its mechanism of action involves the targeted inhibition of the hypothetical "Chimeric Kinase Alpha" (CKA) pathway, which is implicated in tumor cell proliferation and survival. Due to its specific chemical structure, this compound is susceptible to certain degradation pathways that can affect its potency and safety profile over time.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound drug substance should be stored at 2-8°C, protected from light and moisture. Long-term stability studies have shown that these conditions minimize the formation of degradation products.[1][2]

Q3: We observed a change in the color of our this compound powder during storage. What could be the cause?

A3: A color change in the this compound powder, such as a shift from white to a pale yellow, is often an indicator of oxidative degradation. This can be exacerbated by exposure to light and elevated temperatures. It is crucial to ensure the compound is stored in well-sealed, opaque containers with an inert atmosphere if possible.

Q4: Can the excipients in our formulation affect the stability of this compound?

A4: Yes, excipient compatibility is a critical factor in the stability of the final drug product.[3][4] Certain excipients, particularly those with reactive functional groups or impurities, can accelerate the degradation of this compound. For instance, lactose has been observed to interact with similar compounds, leading to the formation of adducts.[3] It is essential to conduct thorough drug-excipient compatibility studies early in formulation development.[3][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency in Analytical Assays Chemical degradation of this compound.1. Verify storage conditions (temperature, humidity, light exposure).[2] 2. Analyze the sample using a stability-indicating HPLC method to identify and quantify any degradation products.[6] 3. Review the formulation for any potentially incompatible excipients.[4]
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.[6][7] 2. Based on the identity of the degradants, deduce the likely degradation pathway (e.g., oxidation, hydrolysis). 3. Implement mitigation strategies such as using antioxidants, controlling moisture, or adjusting the pH of the formulation.
Altered Dissolution Profile of Solid Dosage Form Physical changes in the drug substance or formulation, such as crystallization or particle size changes.[8]1. Perform solid-state characterization (e.g., XRPD, DSC) to check for changes in crystallinity. 2. Evaluate the impact of storage on the physical properties of the formulation. 3. Consider the use of stabilizing excipients or alternative formulation strategies like amorphous solid dispersions.[9]
Inconsistent Results Between Batches Variability in the manufacturing process or raw materials.1. Review the manufacturing process for any deviations. 2. Test different batches of excipients for reactive impurities. 3. Ensure consistent control over critical process parameters that may affect stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.[10][11]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid this compound at 105°C for 48 hours.

    • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV/MS method.[6][7]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. Elucidate the structure of major degradants using MS/MS and NMR.[13]

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.[3][5]

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 or 1:5 ratio). Also, prepare a sample of this compound alone as a control.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[1][8]

  • Analysis: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new degradation peaks and any significant loss of the parent compound.[6]

  • Evaluation: Compare the degradation profile of the binary mixtures to that of the this compound control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Visualizations

Tolindate_Degradation_Pathway This compound This compound Oxidative_Degradant Oxidative Degradant (N-oxide) This compound->Oxidative_Degradant O2, Light, Metal Ions Hydrolytic_Degradant Hydrolytic Degradant (Ester Cleavage) This compound->Hydrolytic_Degradant H2O, Acid/Base Photolytic_Degradant Photolytic Degradant (Ring Opening) This compound->Photolytic_Degradant UV/Vis Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Observe_Issue Observe Stability Issue (e.g., Potency Loss) Forced_Degradation Forced Degradation Study Observe_Issue->Forced_Degradation Excipient_Compatibility Excipient Compatibility Screening Observe_Issue->Excipient_Compatibility Analytical_Testing HPLC-MS Analysis Forced_Degradation->Analytical_Testing Excipient_Compatibility->Analytical_Testing Identify_Pathway Identify Degradation Pathway Analytical_Testing->Identify_Pathway Reformulate Reformulate or Repackage Identify_Pathway->Reformulate Implement_Controls Implement Storage and Handling Controls Identify_Pathway->Implement_Controls

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

Tolindate in Focus: A Comparative Guide to Thiocarbamate Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tolindate, along with other thiocarbamates like Tolnaftate and Tolciclate, exerts its antifungal effect by targeting the fungal cell membrane's integrity. The primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting squalene epoxidase, these compounds prevent the conversion of squalene to 2,3-oxidosqualene, a critical precursor to lanosterol and subsequently ergosterol. This disruption leads to two significant consequences for the fungal cell:

  • Accumulation of Squalene: The build-up of intracellular squalene is toxic to the fungal cell.

  • Depletion of Ergosterol: The lack of ergosterol alters the fluidity and permeability of the cell membrane, impairing its function and leading to cell death.

This targeted action on a fungal-specific pathway contributes to the selective toxicity of thiocarbamates against fungi with minimal effects on mammalian cells.

squalene_epoxidase_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibition Tolnaftate Tolnaftate Tolnaftate->Squalene Epoxidase Tolciclate Tolciclate Tolciclate->Squalene Epoxidase

Inhibition of Squalene Epoxidase by Thiocarbamates

Comparative Antifungal Performance

While specific quantitative data for this compound's antifungal activity is not available in the reviewed literature, studies on other thiocarbamates provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the available data for Tolnaftate and Tolciclate against various fungal species.

Table 1: IC50 Values for Squalene Epoxidase Inhibition

CompoundFungal SpeciesIC50 (nM)
TolnaftateCandida albicans (cell-free)4.0
TolciclateCandida albicans (cell-free)7.0

Data from Ryder et al., 1986. Note: These values represent the concentration required to inhibit the squalene epoxidase enzyme by 50% in a cell-free system.

Table 2: Minimum Inhibitory Concentration (MIC) Values

CompoundFungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
TolnaftateTrichophyton rubrum0.03 - 0.250.12
TolnaftateTrichophyton mentagrophytes0.03 - 0.250.12
TolnaftateEpidermophyton floccosum0.03 - 0.120.06
TolciclateDermatophytes0.01 - 0.1-

MIC data for Tolnaftate from Ghannoum et al., 2004. MIC data for Tolciclate from a 1976 study which indicates a general range against dermatophytes.

It is important to note that in vitro activity does not always directly correlate with clinical efficacy, which can be influenced by factors such as drug formulation, penetration, and host factors. One study noted that in guinea pig skin infections, Tolciclate was generally three times more active than Tolnaftate, and in some instances, up to ten times more active.

Experimental Protocols

The following provides a general methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against dermatophytes, based on established protocols.

1. Fungal Isolates and Culture Conditions:

  • Clinically relevant fungal isolates, such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, are used.

  • Isolates are cultured on a suitable medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.

2. Inoculum Preparation:

  • Fungal colonies are harvested and suspended in sterile saline or RPMI 1640 medium.

  • The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.

3. Antifungal Susceptibility Testing (Broth Microdilution):

  • The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or similar standardized protocols.

  • Serial twofold dilutions of the thiocarbamate compounds are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungal species.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well.

  • Growth inhibition is assessed visually or by reading the optical density using a microplate reader.

mic_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Isolates Fungal Isolates Culture Culture on Agar Fungal_Isolates->Culture Inoculum_Prep Inoculum Preparation Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilutions Drug_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

General Workflow for MIC Determination

Conclusion

This compound and other thiocarbamates represent a class of antifungal agents with a well-defined mechanism of action targeting ergosterol biosynthesis. While direct comparative data for this compound is lacking, the available information on Tolnaftate and Tolciclate demonstrates their potent in vitro activity against dermatophytes. The inhibition of squalene epoxidase remains a viable strategy for the development of new antifungal therapies. Further research to generate and publish quantitative data on the antifungal spectrum and potency of this compound would be invaluable to the scientific community for a more direct and comprehensive comparison.

References

Comparative Analysis of Tolindate and Clotrimazole in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and clinical applications of two prominent antifungal agents.

In the landscape of antifungal therapeutics, both Tolindate (often referred to as Tolnaftate) and Clotrimazole have established roles in the management of superficial fungal infections. While both are effective, they belong to different chemical classes and exhibit distinct mechanisms of action, antifungal spectrums, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of these two agents, supported by experimental data and methodologies, to inform research and clinical development.

At a Glance: Key Differences

FeatureThis compound (Tolnaftate)Clotrimazole
Drug Class ThiocarbamateImidazole
Primary Mechanism of Action Inhibition of squalene epoxidaseInhibition of lanosterol 14α-demethylase
Effect on Fungal Cell Disrupts ergosterol biosynthesis, leading to squalene accumulation and altered membrane permeability.Inhibits ergosterol synthesis, leading to a defective cell membrane and increased permeability.[1][2][3]
Antifungal Spectrum Primarily effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum). Less effective against yeasts like Candida.[4]Broad-spectrum, effective against dermatophytes and yeasts (e.g., Candida albicans).[1][5]

Mechanism of Action: A Tale of Two Enzymes

The primary difference in the antifungal activity of this compound and Clotrimazole lies in the specific enzymes they target within the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

This compound acts as a non-competitive inhibitor of squalene epoxidase . This enzyme is responsible for the conversion of squalene to squalene epoxide, an early step in the ergosterol synthesis pathway. Inhibition of squalene epoxidase leads to a toxic accumulation of intracellular squalene and a deficiency in ergosterol, ultimately disrupting the fungal cell membrane.[1][2]

Clotrimazole , an imidazole antifungal, targets a later stage in the same pathway by inhibiting lanosterol 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, clotrimazole depletes ergosterol and causes the accumulation of toxic methylated sterols, leading to increased membrane permeability and inhibition of fungal growth.[1][3][5]

Antifungal Mechanism of Action cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention Squalene Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibits Clotrimazole Clotrimazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Clotrimazole->Lanosterol 14α-demethylase Inhibits

Figure 1: Inhibition points of this compound and Clotrimazole in the fungal ergosterol biosynthesis pathway.

Antifungal Spectrum and Clinical Efficacy

The differing mechanisms of action translate to variations in their spectrum of activity.

This compound is highly effective against dermatophytes, the fungi responsible for common skin infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[4] However, its efficacy against yeasts such as Candida albicans is limited.[1]

Clotrimazole boasts a broader spectrum of activity, demonstrating efficacy against both dermatophytes and various species of Candida.[1][5] This makes it a versatile option for a wider range of superficial fungal infections, including cutaneous and vulvovaginal candidiasis.[5]

A randomized controlled clinical trial comparing topical clotrimazole and a similar thiocarbamate, tolnaftate, in the treatment of otomycosis (fungal ear infection) found that clotrimazole treatment resulted in a significantly higher resolution rate at one week (75%) compared to tolnaftate (45%). The tolnaftate group also showed higher rates of recurrence and treatment failure.[6][7]

Pharmacokinetics: A Comparative Overview

Both this compound and Clotrimazole are primarily used topically, and systemic absorption is generally low.

ParameterThis compound (Tolnaftate)Clotrimazole
Absorption Minimal systemic absorption from intact skin.Minimal absorption through intact skin.[3] Approximately 3-10% absorbed after vaginal application.
Distribution Primarily local action in the epidermis.Primarily local action. Absorbed drug is metabolized in the liver.[3]
Metabolism Not well-documented due to low systemic absorption.Metabolized in the liver to inactive compounds.[3]
Excretion Not applicable for topical use with minimal absorption.Excreted in the bile and urine.[3]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Assay

A standard method to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Broth Microdilution Assay Workflow A Prepare serial dilutions of antifungal agent in microtiter plate wells B Inoculate each well with a standardized fungal suspension A->B C Incubate plates at a controlled temperature (e.g., 35°C) for 24-48 hours B->C D Visually or spectrophotometrically assess fungal growth in each well C->D E Determine MIC: the lowest concentration with no visible growth D->E

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Methodology:

  • Preparation of Antifungal Solutions: Stock solutions of this compound and Clotrimazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: Two-fold serial dilutions of each drug are prepared in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized suspension of fungal conidia or yeast cells is prepared and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a temperature and duration suitable for the growth of the specific fungus being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control well.

Clinical Trial Design for Topical Antifungal Agents

A typical clinical trial to evaluate the efficacy of a topical antifungal agent for dermatophytosis would follow a structured protocol.

Clinical Trial Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment A Patient Screening & Enrollment (Inclusion/Exclusion Criteria) B Baseline Assessment (Clinical Scoring, Mycological Sampling) A->B C Randomization to Treatment Arms (e.g., this compound, Clotrimazole, Placebo) B->C D Topical Application of Investigational Product (Specified duration and frequency) C->D E Follow-up Assessments (e.g., Week 2, Week 4) D->E F Efficacy Evaluation (Clinical Cure, Mycological Cure) E->F G Safety and Tolerability Assessment E->G

Figure 3: A generalized workflow for a clinical trial comparing topical antifungal agents.

Key Methodological Considerations:

  • Inclusion Criteria: Patients with a confirmed diagnosis of a specific fungal infection (e.g., tinea pedis) based on clinical signs and positive microscopy (KOH preparation) and/or culture.

  • Exclusion Criteria: Patients with a history of hypersensitivity to the study drugs, concurrent use of other antifungal medications, or other skin conditions that could interfere with the assessment.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound, Clotrimazole, or a placebo in a double-blind manner.

  • Treatment Regimen: Patients apply the assigned topical medication to the affected area for a specified duration (e.g., twice daily for 4 weeks).

  • Efficacy Endpoints:

    • Clinical Cure: Complete resolution of all signs and symptoms of the infection.

    • Mycological Cure: Negative results on both KOH microscopy and fungal culture at the end of the study.

    • Therapeutic Cure: The combination of both clinical and mycological cure.

  • Safety Assessment: Monitoring and recording of any adverse events, such as local irritation, burning, or itching.

Conclusion

This compound and Clotrimazole are both valuable topical antifungal agents, but their utility is defined by their distinct mechanisms of action and resulting antifungal spectrums. This compound is a targeted therapy highly effective against dermatophytes, while Clotrimazole offers a broader spectrum of activity that includes common yeast pathogens. The choice between these agents in a clinical or developmental context should be guided by the specific fungal pathogen, the site of infection, and the desired breadth of coverage. Further head-to-head clinical trials are warranted to delineate their comparative efficacy in various superficial mycoses.

References

Validating the Fungal Target of Tolnaftate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tolnaftate's performance with other antifungal agents, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows.

Tolnaftate, a synthetic thiocarbamate, is a widely used topical antifungal agent. Its efficacy stems from the specific inhibition of a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: squalene epoxidase.[1][2][3][4][5][6] This targeted action disrupts the fungal cell membrane, leading to cell death.[4][7] This guide will delve into the validation of this target and compare Tolnaftate's performance against other antifungals that also target ergosterol synthesis.

Comparative Antifungal Performance

The in vitro efficacy of antifungal agents is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Tolnaftate and two other common antifungal agents, Terbinafine (an allylamine) and Clotrimazole (an azole), against various fungal species. Terbinafine, like Tolnaftate, inhibits squalene epoxidase, while Clotrimazole inhibits a different enzyme in the ergosterol pathway, lanosterol 14α-demethylase.[8]

Antifungal AgentTarget EnzymeFungal SpeciesMIC Range (µg/mL)
Tolnaftate Squalene Epoxidase Trichophyton rubrum0.003 - 0.02
Trichophyton mentagrophytes0.003 - 0.02
Epidermophyton floccosum0.006
Candida albicans>100
Terbinafine Squalene Epoxidase Trichophyton rubrum0.001 - 0.01
Trichophyton mentagrophytes0.001 - 0.01
Epidermophyton floccosum0.003
Candida albicans0.1 - 12.5
Clotrimazole Lanosterol 14α-demethylase Trichophyton rubrum0.03 - 1.0
Trichophyton mentagrophytes0.12 - 0.5
Epidermophyton floccosum0.12
Candida albicans0.03 - 4.0

Note: Data is compiled from various in vitro studies and may vary based on the specific strain and testing methodology.

Experimental Protocols for Target Validation

The validation of an antifungal drug's target is a critical step in its development. Here are the detailed methodologies for key experiments used to validate Tolnaftate's inhibition of squalene epoxidase.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the drug on the target enzyme.

  • Objective: To determine the concentration of Tolnaftate required to inhibit 50% of the squalene epoxidase activity (IC50).

  • Methodology:

    • Preparation of Fungal Microsomes:

      • Fungal cells (e.g., Candida albicans) are cultured and harvested.

      • The cell walls are enzymatically digested to produce spheroplasts.

      • Spheroplasts are lysed, and the lysate is centrifuged to pellet the microsomal fraction, which contains squalene epoxidase.

    • Enzyme Assay:

      • The microsomal preparation is incubated with a radiolabeled squalene substrate ([³H]squalene).

      • Varying concentrations of Tolnaftate are added to the reaction mixture.

      • The reaction is allowed to proceed for a set time and then stopped.

      • The lipids are extracted, and the radiolabeled product (2,3-oxidosqualene) is separated from the substrate using thin-layer chromatography (TLC).

      • The radioactivity of the product is measured using a scintillation counter.

    • Data Analysis:

      • The percentage of enzyme inhibition is calculated for each Tolnaftate concentration.

      • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method analyzes the accumulation of the substrate and the depletion of the product of the targeted enzyme in fungal cells treated with the drug.

  • Objective: To demonstrate the accumulation of squalene and depletion of ergosterol in fungal cells treated with Tolnaftate.

  • Methodology:

    • Fungal Cell Culture and Treatment:

      • Fungal cells are grown in a suitable medium.

      • The culture is treated with a sub-lethal concentration of Tolnaftate.

      • An untreated culture serves as a control.

    • Lipid Extraction:

      • The fungal cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

    • Saponification and Derivatization:

      • The extracted lipids are saponified to release the sterols.

      • The sterols are then derivatized (e.g., silylated) to make them volatile for GC-MS analysis.

    • GC-MS Analysis:

      • The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer.

      • The different sterols are separated based on their retention times and identified by their mass spectra.

    • Data Analysis:

      • The relative amounts of squalene and ergosterol in the treated and untreated samples are compared. A significant increase in squalene and a decrease in ergosterol in the treated sample confirm the inhibition of squalene epoxidase.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway and the experimental workflow for target validation.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including Lanosterol 14α-demethylase) Tolnaftate Tolnaftate Squalene Epoxidase Squalene Epoxidase Tolnaftate->Squalene Epoxidase Inhibits Terbinafine Terbinafine Terbinafine->Squalene Epoxidase Clotrimazole Clotrimazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Clotrimazole->Lanosterol 14α-demethylase Inhibits

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Target_Validation_Workflow cluster_workflow Target Validation Workflow Start Start Hypothesized_Target Hypothesize Target (e.g., Squalene Epoxidase) Start->Hypothesized_Target In_Vitro_Assay In Vitro Enzyme Inhibition Assay Hypothesized_Target->In_Vitro_Assay Cell-Based_Assay Cell-Based Sterol Profile Analysis (GC-MS) Hypothesized_Target->Cell-Based_Assay Data_Analysis Analyze Data (IC50, Squalene Accumulation) In_Vitro_Assay->Data_Analysis Cell-Based_Assay->Data_Analysis Target_Validated Target Validated? Data_Analysis->Target_Validated Target_Validated->Hypothesized_Target No End End Target_Validated->End Yes

Caption: Experimental workflow for antifungal target validation.

References

Safety Operating Guide

Prudent Disposal of Tolindate in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Tolindate (CAS 27877-51-6) is not publicly available. The following disposal procedures are based on general best practices for the management of research-grade chemical waste and compounds with similar functional groups, such as thiocarbamates. It is imperative to consult the substance-specific SDS provided by your supplier and to contact your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities before handling or disposing of this chemical.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols is not just a matter of compliance but a cornerstone of responsible scientific practice. This guide provides a procedural framework for the safe disposal of this compound, a research chemical, in a laboratory environment.

Core Principles of this compound Waste Management

Given the lack of specific public data on the reactivity and environmental fate of this compound, a cautious approach to its disposal is necessary. The primary principle is to treat this compound as a hazardous chemical waste and to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the sanitary sewer.

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of this compound. This should be adapted in consultation with your institution's EHS professionals.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with thiocarbamate compounds. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable hazardous waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous chemical reactions.

  • Empty Containers:

    • The original container of this compound, even if "empty," should be treated as hazardous waste as it will contain residual amounts of the chemical.

    • Do not rinse the container into the drain. Seal the empty container and dispose of it along with other solid this compound waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and its CAS number: "27877-51-6"

    • An accurate estimation of the concentration and volume of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and in a secondary containment bin to prevent the spread of any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Data Presentation

Due to the absence of publicly available experimental data on the disposal of this compound, a table of quantitative data (e.g., concentration limits for specific disposal methods, solubility for decontamination) cannot be provided. Researchers must rely on the guidance from the substance-specific SDS and their EHS department for any such quantitative limits.

Experimental Protocols

No experimentally validated protocols for the chemical neutralization or deactivation of this compound are publicly available. Therefore, attempting to neutralize this compound waste in the laboratory is not recommended as it could lead to unknown and potentially hazardous reactions. The most prudent course of action is to dispose of it as hazardous chemical waste via incineration through a licensed facility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

TolindateDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate container Use Designated, Compatible, and Sealable Waste Containers segregate->container label_waste Label Container with 'Hazardous Waste', Chemical Name, CAS#, Date, and PI Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request_pickup Request Waste Pickup from EHS or Licensed Contractor store->request_pickup end End: Document Waste Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general principles and working closely with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.

Essential Safety and Handling Protocols for Tolnaftate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Tolnaftate, a synthetic thiocarbamate antifungal agent. The following procedural guidance is based on current safety data sheets and aims to minimize exposure risk and ensure safe disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. For handling Tolnaftate, the following PPE is mandatory.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves[1]To prevent skin contact and irritation.[2]
Eye Protection Protective goggles[1]To prevent eye irritation from dust or splashes.[1][2]
Respiratory Protection P3 respirator (in open handling scenarios)[1]To protect against inhalation of harmful dust particles.[2]
Body Protection Protective clothing[1]To minimize skin exposure to the chemical.

Safe Handling and Operational Plan

A systematic approach to handling Tolnaftate in a laboratory setting is crucial to ensure the safety of all personnel. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Tolnaftate prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands and Face Thoroughly cleanup_ppe->cleanup_wash disp_waste Dispose of Contaminated Waste cleanup_wash->disp_waste disp_regs Follow National and Local Regulations disp_waste->disp_regs

Figure 1. Procedural workflow for the safe handling of Tolnaftate.

Experimental Protocols

Step 1: Preparation

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on nitrile or neoprene gloves, safety goggles, and a lab coat. If handling in an open environment, a P3 respirator is required.[1]

  • Prepare Workspace: Ensure that all handling of Tolnaftate powder is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]

Step 2: Handling

  • Weighing: Carefully weigh the required amount of Tolnaftate. Use a spatula and weighing paper. Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the weighed Tolnaftate to the solvent to minimize splashing.

Step 3: Post-Handling and Cleanup

  • Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Immediately after removing PPE, wash hands and face thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with Tolnaftate, including gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.

  • Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.

  • Regulatory Compliance: Dispose of the waste according to all applicable national and local regulations for chemical waste.[1] Avoid releasing the substance into the environment.[1] In case of a spill, collect the powder without creating dust and place it into a tightly closed container.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tolindate
Reactant of Route 2
Reactant of Route 2
Tolindate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.